n-(3-Methylpyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-4-3-5-9-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRHCWAIOOQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296244 | |
| Record name | n-(3-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7463-30-1 | |
| Record name | 7463-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7463-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: N-(3-Methylpyridin-2-yl)acetamide (CAS 7463-30-1)
A review of publicly available data indicates a significant gap in the scientific literature regarding the specific biological activity and detailed experimental protocols for N-(3-Methylpyridin-2-yl)acetamide. This document compiles the available physicochemical data and provides a synthesis protocol for a structurally related isomer as a reference for researchers.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 7463-30-1, is a pyridine derivative. While its specific biological functions and mechanisms of action are not extensively documented in publicly accessible scientific literature, its structural motifs are present in various biologically active molecules. This guide aims to provide a consolidated overview of the known information for this compound and to highlight areas where further research is needed. Given the limited specific data, information on the closely related isomer, N-(4-methylpyridin-2-yl)acetamide, is included for comparative and reference purposes.
Physicochemical Properties
The fundamental properties of this compound have been collated from various chemical supplier databases. These properties are essential for its handling, characterization, and use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 7463-30-1 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-ACETAMIDO-3-PICOLINE, [N-3-METHYL-2-PYRIDYL] ACETAMIDE, 2-Acetamido-3-methylpyridine | [1] |
| Appearance | Solid | [1] |
| Melting Point | 92 °C | [1] |
| Boiling Point | 325.5 °C at 760 mmHg | [1] |
| Density | 1.137 g/cm³ | [1] |
| Flash Point | 150.7 °C | [1] |
| Solubility | Soluble in Methanol | [1] |
Synthesis and Experimental Protocols
Reference Experimental Protocol: Synthesis of N-(4-methylpyridin-2-yl)acetamide
This protocol describes the synthesis of a structural isomer and is provided as a reference.
Materials:
-
2-Amino-4-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, suspend 2-amino-4-methylpyridine in acetic anhydride.
-
Heat the reaction mixture to 70°C and stir for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add diethyl ether to the cooled mixture to induce crystallization.
-
Collect the resulting crystals by filtration.
-
Dry the product under vacuum.
Logical Workflow for Synthesis:
Caption: General workflow for the N-acylation of an aminopyridine.
Biological Activity and Potential Applications
There is a notable absence of published research on the specific biological activity of this compound. However, the broader class of acetamide and pyridine derivatives has been investigated for a range of pharmacological and biological activities.
Derivatives of N-pyridin-2-yl acetamides have demonstrated potential as:
-
Antifungal Agents: Some studies have shown that modifying the acetamide group on a pyridyl scaffold can lead to compounds with significant activity against fungal pathogens.
-
Anticancer Agents: The acetamide functional group is a common feature in many compounds with anticancer properties.
-
Pesticidal Agents: Thioether-containing acetamides derived from pyridyl structures have been explored for their potential as insecticides and herbicides.
It is important to emphasize that these are general activities of related compound classes, and specific testing of this compound is required to determine its biological profile.
Signaling Pathways and Mechanism of Action
Due to the lack of biological studies, there is no information available regarding the signaling pathways modulated by or the specific mechanism of action of this compound. Research in this area would be necessary to elucidate its potential role in cellular processes.
Conclusion and Future Directions
This compound (CAS 7463-30-1) is a compound for which basic physicochemical data is available, but a comprehensive understanding of its synthesis, biological activity, and mechanism of action is lacking in the public domain. The provided reference synthesis protocol for a related isomer offers a starting point for its preparation. Future research should focus on:
-
Developing and publishing a validated, detailed synthesis protocol for this compound.
-
Conducting in vitro and in vivo studies to determine its biological activity profile, including potential antimicrobial, anticancer, or other pharmacological properties.
-
Investigating its mechanism of action and identifying any cellular signaling pathways it may modulate.
This foundational work is crucial for unlocking the potential of this compound for applications in drug discovery and development.
References
An In-depth Technical Guide to the Chemical Properties of N-(3-Methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-(3-Methylpyridin-2-yl)acetamide (CAS No: 7463-30-1), a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to a scarcity of direct experimental data for this specific isomer, this document leverages data from closely related analogs, particularly N-(4-methylpyridin-2-yl)acetamide, to provide a predictive profile. This guide includes key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and predicted spectroscopic data. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of pyridine-based compounds.
Introduction
This compound belongs to the class of N-acylpyridinamines, a structural motif present in a variety of biologically active compounds. The strategic placement of the methyl and acetamido groups on the pyridine ring can significantly influence the molecule's steric and electronic properties, thereby affecting its binding affinity to biological targets and its overall pharmacokinetic profile. While direct biological studies on this compound are not extensively documented, its structural analogs have been investigated for a range of therapeutic applications, including as potential enzyme inhibitors and as scaffolds in the design of novel therapeutic agents. This guide aims to consolidate the available chemical information and provide a robust framework for future research and development involving this compound.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some properties are specific to this compound, others, such as solubility, are predicted based on its structural isomer, N-(4-methylpyridin-2-yl)acetamide, due to the lack of direct experimental data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Acetamido-3-picoline | [1] |
| CAS Number | 7463-30-1 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
Table 2: Predicted Solubility Profile of this compound *
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly to Sparingly Soluble | The pyridine nitrogen and acetamide group can form hydrogen bonds with water, but the overall aromatic and hydrocarbon character may limit extensive solubility. |
| Ethanol | Polar Protic | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute, and its ethyl group provides some nonpolar character, making it a good solvent for molecules with mixed polarity. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar parts of the solute, and its overall character is suitable for dissolving compounds of intermediate polarity. |
| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | DCM is a good solvent for a wide range of organic compounds and should be capable of dissolving this compound. |
| Chloroform | Nonpolar | Moderately Soluble | Similar in nature to DCM, chloroform is expected to be a suitable solvent. |
*Based on the predicted solubility of the isomeric compound N-(4-methylpyridin-2-yl)acetamide.
Synthesis and Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of N-acylpyridines is the N-acylation of the corresponding aminopyridine. The following protocol is a likely synthetic route for this compound, adapted from the synthesis of its 4-methyl isomer.[2][3]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine.
-
Reagent Addition: To the flask, add an excess of acetic anhydride, which can also serve as the solvent.
-
Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature for this type of reaction is around 70-80 °C, and the reaction is often monitored for completion over several hours.[3]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can often be induced to crystallize by the addition of a non-polar solvent such as diethyl ether.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove impurities, and dry under vacuum.
Characterization Protocols
The melting point of a solid organic compound is a crucial indicator of its purity.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried, crystalline product is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol (FT-IR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in this compound, such as N-H, C=O, and aromatic C-H stretches.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol (GC-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection and Separation: The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.
-
Ionization and Detection: The compound is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate a mass spectrum.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for this compound, the following data is predicted based on the known spectra of its isomer, N-(4-methylpyridin-2-yl)acetamide, and general principles of spectroscopy.[4]
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure/Fragment | Description |
| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 108 | [M - CH₂=C=O]⁺ | Loss of a neutral ketene molecule via rearrangement, resulting in the 2-amino-3-methylpyridine radical cation. |
| 43 | [CH₃CO]⁺ | Formation of the acetyl cation, a common fragment for acetamides. |
Table 4: Predicted Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1680 | C=O stretch | Amide (Amide I) |
| ~1600, ~1470 | C=C/C=N stretch | Pyridine ring |
| ~1550 | N-H bend | Amide (Amide II) |
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyridine H | ~8.1-7.0 | m | Aromatic protons |
| NH | ~8.0-9.0 | br s | Amide proton |
| Pyridine-CH₃ | ~2.3 | s | Methyl group on pyridine |
| Acetyl-CH₃ | ~2.2 | s | Acetyl methyl group |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C=O | ~169 | Amide carbonyl | |
| Pyridine C | ~150-120 | Aromatic carbons | |
| Pyridine-CH₃ | ~18 | Methyl carbon on pyridine | |
| Acetyl-CH₃ | ~24 | Acetyl methyl carbon |
*Predicted values are based on general chemical shift ranges and data from similar structures. Actual experimental values may vary.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of N-(3-Methylpyridin-2-yl)acetamide from 2-amino-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(3-Methylpyridin-2-yl)acetamide from 2-amino-3-methylpyridine. The core of this process is the N-acetylation of the primary amine, a fundamental transformation in organic chemistry. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data, presented in a clear and accessible format for professionals in the field of drug development and chemical research.
Introduction
N-acetylation is a crucial chemical reaction that introduces an acetyl group onto an amine.[1] This modification can significantly alter the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability, making it a common strategy in drug design and development. The acetylation of 2-aminopyridine derivatives, such as 2-amino-3-methylpyridine, is a straightforward and efficient procedure, typically employing acetic anhydride as the acetylating agent.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-3-methylpyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, resulting in the formation of the N-acetylated product, this compound.[1]
Physicochemical Data
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Properties of 2-amino-3-methylpyridine
| Property | Value | Reference |
| CAS Number | 1603-40-3 | |
| Molecular Formula | C₆H₈N₂ | |
| Molecular Weight | 108.14 g/mol | |
| Appearance | Solid | |
| Melting Point | 29-31 °C | |
| Boiling Point | 221-222 °C | |
| Density | 1.073 g/mL at 25 °C |
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 7463-30-1 | [2] |
| Molecular Formula | C₈H₁₀N₂O | [2] |
| Molecular Weight | 150.18 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the acetylation of similar aminopyridines.[1][3][4]
3.1. Materials and Equipment
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Pyridine (optional, as a base catalyst)[5]
-
Ethyl acetate
-
Ice water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
3.2. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.[4]
-
Pyridine is flammable and toxic; handle with care.
-
Diethyl ether is extremely flammable; avoid open flames and sparks.[4]
3.3. Reaction Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetic anhydride itself (which can act as both reagent and solvent) or a solvent like toluene.[1][6]
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.4-2.0 eq) to the solution at 0°C.[6][7] If using a solvent, the acetic anhydride is added to the solution of the amine.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to a temperature between 60-70 °C for 1-2 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to quench the excess acetic anhydride.[1]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[1]
-
Combine the organic layers and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent.[1]
-
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., by inducing crystallization with diethyl ether) or by column chromatography to achieve high purity.[1][3]
Diagrams
4.1. Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
4.2. Experimental Workflow
Caption: A flowchart illustrating the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
n-(3-Methylpyridin-2-yl)acetamide molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methylpyridin-2-yl)acetamide, also known as 2-Acetamido-3-picoline, is a substituted pyridine derivative with the chemical formula C₈H₁₀N₂O.[1] Its structure, featuring a methyl group on the pyridine ring adjacent to the acetamido group, makes it a compound of interest in medicinal chemistry and drug discovery. While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. This guide provides a comprehensive overview of its molecular structure, IUPAC name, physicochemical properties, a representative synthesis protocol, and a discussion of its potential applications based on the activities of structurally related compounds.
Molecular Structure and IUPAC Name
The molecular structure of this compound consists of a pyridine ring substituted with a methyl group at the 3-position and an acetamide group at the 2-position.
IUPAC Name: this compound[1]
Synonym: 2-Acetamido-3-picoline[1]
Molecular Formula: C₈H₁₀N₂O[1]
Molecular Weight: 150.18 g/mol [1]
CAS Number: 7463-30-1[1]
Physicochemical and Computational Data
A summary of the key physicochemical and computational properties of this compound is presented in Table 1. It is important to note that detailed experimental spectroscopic data for this specific compound are not widely available in the public domain.
Table 1: Physicochemical and Computational Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| CAS Number | 7463-30-1 | [1] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 90.0 to 94.0 °C | |
| Topological Polar Surface Area (TPSA) | 41.99 Ų | [1] |
| LogP | 1.34842 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| SMILES | CC1=CC=CN=C1NC(C)=O | [1] |
Synthesis
The synthesis of this compound typically proceeds via the N-acylation of 2-amino-3-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride. The following is a representative experimental protocol adapted from the synthesis of structurally similar compounds.[2][3]
Experimental Protocol: Synthesis of this compound
Materials and Equipment:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent, optional)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Potential Biological Significance
While specific studies on the biological activity of this compound are limited, the 2-acetamidopyridine scaffold is a known pharmacophore in medicinal chemistry. Derivatives of 2-aminopyridine and 2-acetamidopyridine have been investigated for a range of biological activities, suggesting that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Structurally related compounds have shown potential as:
-
Antifungal Agents: Derivatives of N-pyridin-2-yl acetamides have demonstrated promising activity against fungal pathogens such as Candida albicans and Aspergillus niger.[4]
-
Anticancer Agents: The N-(pyridin-3-yl)acetamide scaffold has been explored in the development of kinase inhibitors, which are a significant class of anticancer drugs.[5]
Therefore, this compound represents a key building block for the synthesis of libraries of compounds to be screened for various biological activities.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
An In-Depth Technical Guide on the Solubility of N-(3-Methylpyridin-2-yl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-methylpyridin-2-yl)acetamide. Due to a notable absence of specific quantitative solubility data in publicly available literature for this compound, this document presents a predicted qualitative solubility profile based on the structural features of the closely related isomer, N-(4-methylpyridin-2-yl)acetamide. Furthermore, a detailed, best-practice experimental protocol is provided to enable researchers to systematically determine the equilibrium solubility of the target compound.
Predicted Qualitative Solubility Profile
The solubility of a compound is largely dictated by its molecular structure, including its polarity, capacity for hydrogen bonding, and molecular size. This compound possesses a moderately polar pyridine ring, a polar acetamide group capable of hydrogen bonding, and a nonpolar methyl group. This combination suggests a varied solubility profile across different types of organic solvents, based on the "like dissolves like" principle.
The following table summarizes the predicted qualitative solubility of the related isomer, N-(4-methylpyridin-2-yl)acetamide, which can serve as a preliminary guide for solvent selection in experiments involving this compound.
Table 1: Predicted Qualitative Solubility of N-(4-methylpyridin-2-yl)acetamide in Common Organic Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetone | Soluble | The polar carbonyl group of acetone interacts well with the polar functionalities of the solute. | |
| Polar Protic | Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the solute. |
| Methanol | Soluble | Similar to ethanol, methanol is an effective polar protic solvent for this type of compound. | |
| Moderately Polar | Ethyl Acetate | Soluble | Its ester group provides polarity, while the ethyl and acetyl groups offer nonpolar characteristics, making it versatile. |
| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | DCM is a good solvent for a broad range of organic compounds of intermediate polarity. |
| Chloroform | Moderately Soluble | Similar in nature to DCM, chloroform is expected to be a suitable solvent. | |
| Hexane, Toluene | Poor Solubility | Non-polar solvents are generally not recommended as primary solvents for this compound. | |
| Aqueous | Water | Slightly to Sparingly Soluble | The pyridine nitrogen and acetamide group can form hydrogen bonds with water, but the overall aromatic and hydrocarbon character may limit extensive solubility. |
Disclaimer: The data in this table is for the related isomer N-(4-methylpyridin-2-yl)acetamide and is predictive. It should be used for preliminary guidance only and must be confirmed by experimental determination for this compound.
Experimental Protocol for Equilibrium Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a robust experimental protocol is essential. The following is a detailed methodology for determining the equilibrium solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker
-
Analytical balance
-
Vials with screw caps
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks
Procedure:
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., methanol or acetonitrile).
-
Perform a series of dilutions of the stock solution to create at least five calibration standards with different concentrations.
-
Analyze these standards by HPLC to generate a calibration curve by plotting peak area versus concentration.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount sufficient to ensure undissolved solid remains at equilibrium is necessary (e.g., 5-10 mg).
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial and securely cap it.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended, though this may need to be determined empirically.
-
-
Phase Separation and Sampling:
-
After the equilibration period, visually confirm the presence of undissolved solid in the vials.
-
Allow the vials to stand undisturbed at the set temperature to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
-
Sample Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.
-
-
Data Analysis and Calculation:
-
Using the linear regression equation from the HPLC calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration of the compound in the original, undiluted saturated solution by applying the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature. This is typically expressed in units such as mg/mL, µg/mL, or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship between solvent polarity and predicted solubility.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Logical relationship of predicted solubility based on solvent polarity.
Spectroscopic Analysis of N-(3-Methylpyridin-2-yl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic information for N-(3-Methylpyridin-2-yl)acetamide (also known as 2-acetamido-3-methylpyridine). Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols for obtaining such data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | PubChem[1] |
| Molecular Weight | 150.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 150.07932 Da | PubChem[1] |
Spectroscopic Data Summary
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted ¹H NMR data is available from PubChem.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 1H | Pyridine H-6 |
| ~7.5 | Doublet | 1H | Pyridine H-4 |
| ~7.0 | Triplet | 1H | Pyridine H-5 |
| ~2.3 | Singlet | 3H | Pyridine -CH₃ |
| ~2.2 | Singlet | 3H | Acetyl -CH₃ |
| ~8.0-9.0 | Broad Singlet | 1H | Amide N-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
No experimental ¹³C NMR data was found. Expected chemical shift ranges are based on typical values for similar structures.
| Chemical Shift (δ) ppm | Assignment |
| ~168-172 | Carbonyl (C=O) |
| ~150-155 | Pyridine C-2 |
| ~145-150 | Pyridine C-6 |
| ~135-140 | Pyridine C-4 |
| ~120-125 | Pyridine C-5 |
| ~115-120 | Pyridine C-3 |
| ~23-26 | Acetyl -CH₃ |
| ~17-20 | Pyridine -CH₃ |
IR (Infrared) Spectroscopy
No experimental IR data was found. Expected absorption bands are based on functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300-3200 | N-H Stretch (Amide) |
| ~3100-3000 | C-H Stretch (Aromatic) |
| ~2950-2850 | C-H Stretch (Aliphatic) |
| ~1680-1650 | C=O Stretch (Amide I) |
| ~1600-1450 | C=C and C=N Stretch (Pyridine ring) |
| ~1550-1500 | N-H Bend (Amide II) |
MS (Mass Spectrometry)
Predicted mass spectral data from PubChem suggests the following key fragments.
| m/z | Ion Structure/Fragment | Description |
| 150 | [C₈H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group |
| 108 | [M - C₂H₂O]⁺ | Loss of ketene from the amide group |
| 93 | [C₅H₅N-CH₃]⁺ | 3-Methylpyridine radical cation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. The following are generalized procedures that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal and ensure good contact using the pressure clamp.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for such molecules.
Procedure (using GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any impurities.
-
Ionization and Fragmentation: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide on the Speculated Mechanism of Action of N-(3-Methylpyridin-2-yl)acetamide
Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for N-(3-methylpyridin-2-yl)acetamide. As of the latest available data, no specific biological studies for this compound have been publicly documented. The hypotheses presented herein are based on Structure-Activity Relationship (SAR) analysis of structurally related compounds, including its isomer N-(4-methylpyridin-2-yl)acetamide and other pyridine and acetamide derivatives. This guide is intended for research and drug development professionals as a foundational resource to direct future experimental investigations.
Introduction
This compound is a small molecule belonging to the class of N-acylpyridinamines. While this specific compound is not extensively characterized in scientific literature, its core structure, featuring a substituted pyridine ring linked to an acetamide group, is a prevalent motif in numerous biologically active molecules. Structurally similar compounds have demonstrated a range of activities, including anti-inflammatory, antifungal, and anticancer effects.
This whitepaper will explore the potential mechanisms of action of this compound by extrapolating from the known biological activities of its analogs. We will propose several testable hypotheses and provide detailed, albeit hypothetical, experimental protocols to facilitate the investigation of these potential therapeutic applications.
Physicochemical Properties
Table 1: Physicochemical Properties of N-(4-methylpyridin-2-yl)acetamide (Isomer)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 5327-32-2 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [1] |
| Appearance | White to almost white crystalline powder | [2] |
| SMILES | CC(=O)Nc1cc(C)ccn1 |
| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | |
Speculative Biological Activities and Mechanisms of Action
Based on the activities of related pyridine and acetamide-containing compounds, we speculate that this compound could exhibit anti-inflammatory, antifungal, or anticancer properties.
Anti-Inflammatory Activity via iNOS Inhibition
A plausible mechanism of action is the inhibition of inducible nitric oxide synthase (iNOS). The structural precursor to the related compound N-(4-methylpyridin-2-yl)acetamide, 2-amino-4-methylpyridine, is a known potent inhibitor of the iNOS enzyme.[2] Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of various inflammatory diseases. Inhibition of this enzyme could therefore represent a significant therapeutic strategy.
It is hypothesized that this compound may act as a direct inhibitor of iNOS or serve as a prodrug that is metabolized to an active aminopyridine derivative. The acetamide group could play a role in cell permeability or in orienting the molecule within the enzyme's active site.
Caption: Speculated iNOS signaling pathway and the inhibitory role of this compound.
Antifungal Activity
Derivatives of N-pyridin-2-yl acetamides have demonstrated significant antifungal properties. A study by Ugwu and Okoro (2014) on a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives showed notable activity against pathogenic fungi.[3] This suggests that the N-pyridin-2-yl acetamide scaffold is a promising starting point for the development of novel antifungal agents. The mechanism could involve the disruption of fungal cell membrane integrity, inhibition of essential enzymes like lanosterol 14α-demethylase, or interference with cell wall biosynthesis.
Table 2: Antifungal Activity of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Derivative 5d | Candida albicans | 0.224 |
| Derivative 2b | Aspergillus niger | 0.190 |
| Fluconazole (Ref.) | Candida albicans | > 1.00 |
| Fluconazole (Ref.) | Aspergillus niger | > 1.00 |
Data sourced from Ugwu, D. I., & Okoro, U. C. (2014).[3]
Anticancer Activity via Kinase Inhibition
The pyridine ring is a common feature in many kinase inhibitors approved for cancer therapy. For instance, compounds containing a pyridine motif, such as Nilotinib, are effective anticancer agents.[4] Furthermore, in silico studies of N-(pyridin-3-yl)acetamide derivatives have suggested potential interactions with PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and is a promising therapeutic target.[1] It is plausible that this compound could orient itself within the ATP-binding pocket of kinases like PIM-1, with the acetamide group forming crucial hydrogen bonds, thereby inhibiting kinase activity and downstream signaling pathways that promote cell proliferation and survival.
Caption: Speculated inhibition of a pro-survival kinase pathway, such as PIM-1, by this compound.
Proposed Experimental Verification
To investigate the speculative mechanisms of action, a structured, multi-faceted experimental approach is required. The following section outlines detailed hypothetical protocols for key assays.
Hypothetical Experimental Protocols
4.1.1 In Vitro iNOS Inhibition Assay (Griess Assay)
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 1 hour. Include a known iNOS inhibitor (e.g., L-NMMA) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value by plotting a dose-response curve.
-
4.1.2 Antifungal Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against pathogenic fungal strains like Candida albicans and Aspergillus niger.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium, following CLSI guidelines.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate, with final concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (fungal inoculum only) and a negative control (sterile medium only). A known antifungal agent like Fluconazole should be used as a reference.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
Proposed Experimental Workflow
A systematic approach is crucial to elucidate the mechanism of action. The workflow should begin with broad phenotypic screening and progressively narrow down to specific molecular target identification and validation.
Caption: A proposed multi-phase workflow for the systematic investigation of this compound's mechanism of action.
Conclusion
While this compound remains an uncharacterized molecule, its structural features suggest a high potential for biological activity. This guide outlines several plausible mechanisms of action, including the inhibition of iNOS, disruption of fungal growth, and inhibition of pro-survival kinases. The provided speculative pathways and detailed experimental protocols offer a robust framework for initiating a formal investigation into this promising compound. Future research should focus on the systematic screening and target deconvolution approaches outlined to unlock its potential therapeutic value.
References
The Enigmatic Profile of n-(3-Methylpyridin-2-yl)acetamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methylpyridin-2-yl)acetamide, a substituted pyridine derivative, presents a curious case within chemical literature. While its existence is confirmed through commercial availability and basic chemical data, a comprehensive scientific dossier detailing its discovery, historical development, and specific biological activities remains elusive. This technical guide consolidates the available information for this compound, addresses the significant information gaps, and draws comparisons with its better-documented isomer, n-(4-methylpyridin-2-yl)acetamide, to provide context for potential synthesis and characterization approaches. This document aims to serve as a foundational resource while highlighting areas ripe for further investigation.
Introduction
Substituted pyridinyl acetamides are a class of compounds with significant interest in medicinal chemistry and materials science. The arrangement of substituents on the pyridine ring can dramatically influence the molecule's chemical properties and biological activity. This compound, with its specific substitution pattern, represents a unique chemical entity. However, a thorough review of scientific databases and patent literature reveals a stark absence of in-depth studies on this particular molecule. In contrast, its isomer, n-(4-methylpyridin-2-yl)acetamide, is well-documented, with established synthesis protocols and some exploration of its utility as a chemical building block.
This guide will present the known data for this compound and, where applicable, will use data from its 4-methyl isomer to illustrate common experimental techniques and potential properties, with the explicit caveat that these are not direct data for the title compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been collated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 7463-30-1 | - |
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | - |
| Synonyms | 2-Acetamido-3-picoline | - |
Synthesis of this compound: A Postulated Approach
The proposed reaction involves the treatment of 2-amino-3-methylpyridine with an acetylating agent such as acetic anhydride or acetyl chloride.
Logical Workflow for the Postulated Synthesis
Potential Biological Targets of N-(3-Methylpyridin-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methylpyridin-2-yl)acetamide is a heterocyclic organic compound belonging to the class of N-substituted acetamides. While direct research on the specific biological targets of this compound is limited in publicly available literature, the broader class of N-(pyridin-2-yl)acetamide derivatives has emerged as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a range of biological activities, indicating potential therapeutic applications in oncology, infectious diseases, and agriculture. This document provides an in-depth analysis of the potential biological targets of the this compound core, drawing insights from studies on structurally related compounds. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes potential signaling pathways and experimental workflows.
Introduction
The N-(pyridin-2-yl)acetamide moiety is a key pharmacophore present in a variety of biologically active molecules. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the acetamide group serves as a hydrogen bond donor and acceptor. The substitution pattern on the pyridine ring and the acetamide nitrogen significantly influences the compound's physicochemical properties and its interaction with biological targets. The presence of a methyl group at the 3-position of the pyridine ring in this compound can impact its conformational flexibility and electronic properties, potentially leading to unique target engagement. This guide explores the prospective biological landscape of this compound based on the activities of its close analogs.
Potential Therapeutic Areas and Biological Targets
Based on the biological activities reported for structurally similar N-(pyridin-2-yl)acetamide derivatives, several potential therapeutic areas and molecular targets can be inferred for this compound.
Oncology
The N-(pyridin-2-yl)acetamide scaffold is present in molecules with demonstrated anticancer properties. One of the key target families implicated is the PIM kinase family.
-
PIM-1 Kinase: Derivatives of the related N-(pyridin-3-yl)acetamide have been analyzed for their interaction with PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression, survival, and proliferation.[1] Overexpression of PIM-1 is associated with a poor prognosis in various cancers, making it a promising therapeutic target.[1] The pyridine moiety is crucial for binding within the ATP-binding pocket of the kinase.
Infectious Diseases
-
Antifungal Activity: Derivatives of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide have shown promising antifungal activities against pathogenic fungi such as Candida albicans and Aspergillus niger.[2][3] While the exact mechanism of action was not elucidated in the cited studies, it is plausible that these compounds interfere with essential fungal cellular processes.
Agriculture
-
Insecticidal and Pesticidal Activity: The N-(pyridin-2-yl)acetamide core is a feature in certain agrochemicals.[4] Thioether-containing acetamides with a pyridyl moiety have been explored as potential pesticidal agents.[4][5] Furthermore, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide has demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for compounds structurally related to this compound.
Table 1: Antifungal Activity of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives [2]
| Compound ID | R-group | MIC (mg/mL) vs. Candida albicans | MIC (mg/mL) vs. Aspergillus niger |
| 5a | H | >1.0 | >1.0 |
| 5b | CH₃ | 0.448 | 0.190 |
| 5c | CH₂Ph | 0.512 | 0.489 |
| 5d | CH₂CH₂SCH₃ | 0.224 | 0.398 |
| 5e | CH(CH₃)₂ | 0.632 | 0.576 |
| Fluconazole | (Reference) | 0.398 | 0.412 |
Table 2: Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora)
| Compound | Time | LC₅₀ (ppm) |
| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) | 24 h (Nymphs) | 0.029 |
| 48 h (Nymphs) | 0.006 | |
| 24 h (Adults) | 0.149 | |
| 48 h (Adults) | 0.017 | |
| 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (3) | 24 h (Nymphs) | 0.040 |
| 48 h (Nymphs) | 0.007 | |
| 24 h (Adults) | 0.183 | |
| 48 h (Adults) | 0.022 | |
| Acetamiprid (Reference) | 24 h (Nymphs) | 0.045 |
| 48 h (Nymphs) | 0.006 | |
| 24 h (Adults) | 0.225 | |
| 48 h (Adults) | 0.023 |
Experimental Protocols
General Synthesis of N-(pyridin-2-yl)acetamide Derivatives
The synthesis of N-(pyridin-2-yl)acetamide derivatives typically involves the acylation of a corresponding 2-aminopyridine. A general workflow is presented below.
A specific protocol for the synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives involves a two-step process[2]:
-
Formation of [4-methylphenylsulphonamido] alkanoic acids: An amino acid is dissolved in water containing sodium carbonate. To this solution, 4-methylphenyl sulphonyl chloride is added, and the mixture is stirred at room temperature for 4 hours. The resulting product is then separated and purified.
-
Formation of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives: The alkanoic acid from the previous step is dissolved in dichloromethane, and thionyl chloride is added. The mixture is refluxed for 2 hours to produce the acid chloride in situ. A solution of 2-aminopyridine in dichloromethane is then added, and the reaction mixture is agitated in an ice bath for 3 hours. The final product is obtained after separation and purification.
Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds can be determined using the agar cup diffusion technique[2]:
-
Media Preparation: Muller-Hinton agar is prepared and sterilized. The molten agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar.
-
Application of Compounds: Wells are created in the agar, and a defined concentration of the test compound (dissolved in a suitable solvent) is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period.
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antifungal activity. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds.
Conclusion and Future Directions
The N-(pyridin-2-yl)acetamide scaffold represents a promising starting point for the development of novel therapeutic and agrochemical agents. While direct biological data for this compound is scarce, the documented activities of its analogs against targets such as PIM-1 kinase and various fungal and insect species highlight the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to elucidate their specific structure-activity relationships (SAR) and identify lead compounds for further development. In silico modeling and screening could also be employed to predict potential biological targets and guide the design of more potent and selective molecules. A thorough investigation into the mechanism of action of the most active compounds will be crucial for their advancement as clinical or commercial candidates.
References
N-(3-Methylpyridin-2-yl)acetamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-(3-Methylpyridin-2-yl)acetamide (CAS RN: 7463-30-1). The information is intended to support laboratory safety protocols and ensure the protection of personnel working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.
Signal Word: Warning
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements is provided in the appendices.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 150.18 g/mol | [ChemScene](--INVALID-LINK-- |
Methodological & Application
Synthesis Protocol for n-(3-Methylpyridin-2-yl)acetamide
Abstract
This document provides a detailed protocol for the synthesis of n-(3-Methylpyridin-2-yl)acetamide, a valuable building block in medicinal chemistry and drug development. The described method is a straightforward and efficient N-acylation of 2-amino-3-methylpyridine using acetic anhydride as the acetylating agent. This protocol is designed to be robust, offering a high yield of the desired product with a clear purification process. Included are comprehensive experimental procedures, tables summarizing key quantitative data, and a visual representation of the workflow to ensure reproducibility.
Introduction
This compound is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure, which features a substituted pyridine ring, is a common motif in various biologically active molecules. The synthesis described herein is a classic example of N-acylation, a fundamental transformation in organic chemistry. This process involves the reaction of the primary amine, 2-amino-3-methylpyridine (also known as 2-amino-3-picoline), with acetic anhydride to form the corresponding amide. The protocol is adapted from established procedures for the acetylation of similar aminopyridines and is expected to provide a high yield of the product.
Reaction Scheme
The synthesis of this compound proceeds via the N-acylation of 2-amino-3-methylpyridine with acetic anhydride.
Figure 1: Reaction scheme for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Amino-3-methylpyridine | C₆H₈N₂ | 108.14 | White to off-white crystalline solid | 29-33 |
| This compound | C₈H₁₀N₂O | 150.18 | Off-white to pale yellow solid | Not available |
Table 2: Suggested Reaction Parameters
| Parameter | Value |
| Moles of 2-Amino-3-methylpyridine | 0.1 mol |
| Volume of Acetic Anhydride | 30 mL |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | >90% |
Experimental Protocol
Materials and Equipment:
-
2-Amino-3-methylpyridine
-
Acetic anhydride
-
Pyridine (anhydrous, as catalyst/solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-amino-3-methylpyridine (10.81 g, 0.1 mol) in anhydrous pyridine (50 mL).
-
Addition of Acylating Agent: To the stirred solution, slowly add acetic anhydride (10.2 g, 0.1 mol, 9.4 mL) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (200 mL) to quench the excess acetic anhydride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the final product as a solid.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: The Role of N-(3-Methylpyridin-2-yl)acetamide Scaffolds in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the kinase. Among these, the pyridinyl acetamide moiety has emerged as a valuable pharmacophore. This document focuses on the application of N-(3-methylpyridin-2-yl)acetamide and its derivatives in the synthesis of potential kinase inhibitors, providing detailed protocols and biological data to guide researchers in this field.
The this compound scaffold provides a versatile platform for the development of kinase inhibitors. The pyridine ring can establish key hydrogen bonding interactions within the kinase hinge region, while the methyl group can provide additional van der Waals interactions or be modified to tune solubility and metabolic stability. The acetamide linkage offers a convenient point for synthetic elaboration to introduce various substituents that can target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.
Application in Kinase Inhibitor Synthesis
While this compound itself is not a potent kinase inhibitor, its derivatives have been investigated for their biological activity. A notable example is the core structure found in compounds developed as modulators of kinase-regulated pathways, such as the NF-κB signaling cascade. The synthesis of these derivatives often involves the coupling of the N-(3-methylpyridin-2-yl)amine core with various heterocyclic systems to generate libraries of compounds for screening against different kinase targets.
Structure-Activity Relationship (SAR) Insights
SAR studies on related pyridinyl acetamide derivatives have provided valuable insights for inhibitor design. For instance, in a series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, modifications on the phenyl and pyridinyl rings significantly influenced their inhibitory activity against VEGFR2 and their cytotoxicity against cancer cell lines.[1][2] Similarly, SAR analysis of N-(pyridin-3-yl)acetamide derivatives has been explored for their interaction with PIM-1 kinase, a serine/threonine kinase implicated in cancer.[3] These studies underscore the importance of the substitution pattern on the pyridine ring for achieving potent and selective kinase inhibition.
Quantitative Data Summary
The following table summarizes the biological activity of various kinase inhibitors containing a pyridinyl acetamide or a related scaffold. This data is intended to provide a comparative overview of the potency of these compounds against different kinase targets and cancer cell lines.
| Compound ID | Target Kinase / Cell Line | IC50 / % Inhibition | Reference |
| 5a | VEGFR2 | 3.76% inhibition @ 20 µM | [1][2] |
| HepG2 | 74.2 µM | [1] | |
| MDA-MB-231 | 27.1 µM | [1] | |
| 5l | VEGFR2 | 5.72% inhibition @ 20 µM | [1][2] |
| HepG2 | 22.6 µM | [1][2] | |
| MDA-MB-231 | 1.4 µM | [1][2] | |
| Sorafenib (control) | MDA-MB-231 | 5.2 µM | [1][2] |
| IHMT-TRK-284 | TRKA | 10.5 nM | [4] |
| TRKB | 0.7 nM | [4] | |
| TRKC | 2.6 nM | [4] | |
| Compound 4b | Aurora Kinase B | Orally active in xenograft model | [5] |
| Compound 12d | TRKA | 3.3 nM | [4] |
| TRKB | 6.4 nM | [4] | |
| TRKC | 4.3 nM | [4] | |
| TRKA G667C mutant | 9.4 nM | [4] |
Experimental Protocols
This section provides a representative protocol for the synthesis of a kinase inhibitor library based on the N-(3-methylpyridin-2-yl) scaffold. The synthesis is divided into two main stages: the synthesis of the core intermediate and the subsequent diversification.
Protocol 1: Synthesis of 2-Amino-N-(3-methylpyridin-2-yl)acetamide Intermediate
This protocol describes the synthesis of a key building block for further elaboration.
Materials:
-
This compound
-
2-Bromoacetyl bromide
-
Ammonia (in methanol, 7N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Step 1: N-Alkylation. In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude 2-bromo-N-(3-methylpyridin-2-yl)acetamide.
-
Step 2: Amination. Dissolve the crude product from Step 1 in a 7N solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of DCM and methanol to afford the desired 2-amino-N-(3-methylpyridin-2-yl)acetamide.
Protocol 2: Synthesis of a Thiazole-Based Kinase Inhibitor Derivative
This protocol outlines the synthesis of a potential kinase inhibitor by coupling the amino-acetamide intermediate with a thiazole moiety.
Materials:
-
2-Amino-N-(3-methylpyridin-2-yl)acetamide (from Protocol 1)
-
2-Bromo-1-(pyridin-2-yl)ethan-1-one
-
Ethanol
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-N-(3-methylpyridin-2-yl)acetamide (1.0 eq) in ethanol.
-
Add 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final N-(3-methylpyridin-2-yl)-2-(4-(pyridin-2-yl)thiazol-2-ylamino)acetamide derivative.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for N-(3-Methylpyridin-2-yl)acetamide in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-(3-methylpyridin-2-yl)acetamide as a versatile scaffold in drug design. While direct biological activity of the parent compound is not extensively documented, its structural features make it a valuable starting point for the synthesis of diverse and potent bioactive molecules. These notes cover its potential applications, synthesis protocols for derivatives, and relevant biological assays, with a focus on its emerging role in the development of anti-inflammatory agents.
Introduction to this compound as a Scaffold
The this compound core structure presents several key features for medicinal chemistry exploration. The pyridin-2-yl amine moiety is a common pharmacophore in kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The acetamide group provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The methyl group at the 3-position of the pyridine ring can influence the molecule's conformation and interaction with target proteins, potentially enhancing selectivity and potency compared to its unsubstituted or isomeric counterparts.
While the broader class of n-(pyridin-2-yl)acetamide derivatives has been investigated for various therapeutic applications, including as antifungal and anticancer agents, recent research has highlighted the potential of substituted this compound analogs in the modulation of inflammatory pathways.
Key Physicochemical Properties
A summary of the key physicochemical properties of the parent scaffold, this compound, is presented in Table 1. These properties are essential for its handling, characterization, and as a baseline for the design of derivatives with desirable drug-like properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7463-30-1 |
| Molecular Formula | C₈H₁₀N₂O[1] |
| Molecular Weight | 150.18 g/mol [1] |
| IUPAC Name | This compound |
| Appearance | Solid |
Therapeutic Potential and Signaling Pathways
Anti-Inflammatory Activity: Inhibition of TNF-α and IL-6 Signaling
A significant area of application for derivatives of the this compound scaffold is in the development of anti-inflammatory agents. Specifically, analogs of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide have demonstrated potent inhibitory effects on the signaling pathways of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] These cytokines are key mediators in the pathogenesis of inflammatory bowel disease (IBD) and other autoimmune disorders.[2]
The mechanism of action for these compounds involves the inhibition of TNF-α- and IL-6-induced adhesion of monocytes to colon epithelial cells.[2] This process is a critical step in the inflammatory cascade that leads to tissue damage in IBD. By blocking this adhesion, these compounds can effectively reduce the inflammatory response.
Below is a diagram illustrating the targeted signaling pathway.
Caption: Inhibition of TNF-α and IL-6 signaling pathways by this compound derivatives.
Other Potential Applications
The n-(pyridin-2-yl)acetamide scaffold is a privileged structure in medicinal chemistry and has been explored for a variety of other therapeutic targets:
-
Kinase Inhibition: The 2-aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors. Derivatives of the broader n-(pyridin-2-yl)acetamide class have been investigated as inhibitors of kinases such as PIM-1, which is implicated in various cancers.
-
Antifungal Activity: Certain derivatives of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide have shown promising activity against fungal pathogens like Candida albicans and Aspergillus niger.[3]
-
Anticancer Activity: The acetamide functional group is present in numerous biologically active compounds with anticancer properties.
Experimental Protocols
General Synthesis of this compound Derivatives
A general and efficient method for the synthesis of the parent scaffold and its derivatives is through the N-acylation of 2-amino-3-methylpyridine with an appropriate acylating agent.
Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues
This protocol is adapted from the synthesis of anti-inflammatory pyridin-2-yl acetamide derivatives.[2]
Materials:
-
Substituted 2-aminopyridine precursor
-
Appropriate acid chloride or anhydride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acid chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-Inflammatory Assay: Monocyte Adhesion Assay
This protocol is designed to evaluate the ability of synthesized compounds to inhibit cytokine-induced monocyte adhesion to colon epithelial cells.[2]
Cell Lines:
-
Human colorectal adenocarcinoma cell line (e.g., HT-29)
-
Human monocytic cell line (e.g., U937)
Reagents:
-
Recombinant human TNF-α and IL-6
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed HT-29 cells in a 96-well plate and grow to confluence.
-
Pre-treat the confluent HT-29 cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or IL-6 (e.g., 20 ng/mL) for 6 hours to induce the expression of adhesion molecules.
-
Label U937 monocytes with Calcein-AM according to the manufacturer's protocol.
-
Add the fluorescently labeled U937 cells to the HT-29 cell monolayer and co-incubate for 1 hour.
-
Gently wash the wells with PBS to remove non-adherent U937 cells.
-
Measure the fluorescence of the remaining adherent U937 cells using a fluorescence plate reader.
-
Calculate the percentage of inhibition of monocyte adhesion for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value for each compound from the dose-response curve.
Table 2: Representative Biological Data for Anti-inflammatory N-pyridin-2-yl Acetamide Analogues
| Compound | TNF-α-induced Adhesion IC₅₀ (µM) | IL-6-induced Adhesion IC₅₀ (µM) |
| Parent Compound 1 | ~1 | ~1 |
| Tofacitinib (Control) | ~1 | ~1 |
| Mesalazine (Control) | >1000 | >1000 |
| Optimized Analogue 2-19 | <1 | <1 |
*Data adapted from a study on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues for illustrative purposes.[2]
Structure-Activity Relationship (SAR) Insights
For the anti-inflammatory N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues, preliminary SAR studies have indicated that modifications to the acetamide group can significantly impact potency. The introduction of various substituents allows for the fine-tuning of electronic and steric properties, leading to optimized interactions with the biological target. A strong positive correlation has been observed between the inhibition of TNF-α and IL-6 induced cell adhesion, suggesting a common or overlapping mechanism of action.[2]
Logical Relationship in SAR Exploration
Caption: Logical workflow for SAR studies of this compound derivatives.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its utility has been demonstrated in the generation of potent anti-inflammatory compounds that modulate the TNF-α and IL-6 signaling pathways. The synthetic accessibility of this scaffold, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases, including inflammatory disorders, cancer, and fungal infections. The provided protocols offer a foundation for researchers to synthesize and evaluate new derivatives based on this valuable chemical framework.
References
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of n-(3-Methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methylpyridin-2-yl)acetamide is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. Its core structure is a valuable scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its therapeutic effects. This document provides detailed protocols for the synthesis of this compound and a proposed strategy for subsequent SAR studies, including the design of an analog library and relevant bioassays.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 2-amino-3-methylpyridine with an acetylating agent like acetic anhydride.[1]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetic anhydride[4]
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.[4]
-
Pyridine is flammable and toxic; handle with appropriate safety measures.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study involves the synthesis of a library of analogs with modifications at specific positions of the parent molecule and evaluating their biological activity.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Proposed Analog Library for SAR Studies
To explore the SAR of this compound, analogs can be designed by modifying three key regions: the pyridine ring , the methyl group , and the acetamide moiety .
Table 1: Proposed Analog Library for SAR Studies of this compound
| Compound ID | R1 (Pyridine Ring Substitution) | R2 (Methyl Group Modification) | R3 (Acetamide Modification) |
| Parent | H | -CH₃ | -NHC(O)CH₃ |
| A1 | 4-F | -CH₃ | -NHC(O)CH₃ |
| A2 | 5-Cl | -CH₃ | -NHC(O)CH₃ |
| A3 | 6-OCH₃ | -CH₃ | -NHC(O)CH₃ |
| B1 | H | -H | -NHC(O)CH₃ |
| B2 | H | -CH₂CH₃ | -NHC(O)CH₃ |
| B3 | H | -CF₃ | -NHC(O)CH₃ |
| C1 | H | -CH₃ | -NHC(O)CH₂CH₃ |
| C2 | H | -CH₃ | -NHC(O)Ph |
| C3 | H | -CH₃ | -NHC(O)CH₂Ph |
Proposed Biological Assays for SAR Screening
Based on the reported activities of structurally related pyridinyl acetamide derivatives, the following bioassays are proposed for screening the synthesized analogs.
Anticonvulsant Activity Screening
Derivatives of pyridin-2-yl)acetamides have shown broad-spectrum anticonvulsant activity.[5][6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Materials:
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
-
Test compounds and vehicle (e.g., 0.5% methylcellulose in water)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) at various doses.
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the median effective dose (ED₅₀) for active compounds.
Antifungal Activity Screening
Related acetamide derivatives have demonstrated antifungal properties.[7][8]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antifungal drug (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculate each well with a standardized fungal suspension.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Nitric Oxide Synthase (NOS) Inhibition Assay
The precursor, 2-amino-3-methylpyridine, is a known nitric oxide synthase inhibitor.[9]
Experimental Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
Materials:
-
Inducible nitric oxide synthase (iNOS) enzyme[10]
-
L-arginine (substrate)
-
NADPH
-
Griess reagent[11]
-
96-well microtiter plates
-
Test compounds
-
Known NOS inhibitor (e.g., L-NAME)
Procedure:
-
In a 96-well plate, add the assay buffer, iNOS enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of L-arginine and NADPH.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of nitrite (a stable product of NO) produced using the Griess reagent.
-
Read the absorbance at 540 nm.
-
Calculate the percentage of NOS inhibition and determine the IC₅₀ value for active compounds.
Data Presentation for SAR Analysis
Quantitative data from the biological assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships.
Table 2: Template for Summarizing SAR Data
| Compound ID | Anticonvulsant Activity (MES, ED₅₀, mg/kg) | Antifungal Activity (MIC, µg/mL vs. C. albicans) | NOS Inhibition (IC₅₀, µM) |
| Parent | Experimental Value | Experimental Value | Experimental Value |
| A1 | Experimental Value | Experimental Value | Experimental Value |
| A2 | Experimental Value | Experimental Value | Experimental Value |
| A3 | Experimental Value | Experimental Value | Experimental Value |
| B1 | Experimental Value | Experimental Value | Experimental Value |
| B2 | Experimental Value | Experimental Value | Experimental Value |
| B3 | Experimental Value | Experimental Value | Experimental Value |
| C1 | Experimental Value | Experimental Value | Experimental Value |
| C2 | Experimental Value | Experimental Value | Experimental Value |
| C3 | Experimental Value | Experimental Value | Experimental Value |
Hypothetical Signaling Pathway
If a lead compound from the SAR studies shows significant activity, further investigation into its mechanism of action is warranted. For instance, if a compound is a potent NOS inhibitor, it may interfere with the nitric oxide signaling pathway.
Caption: A simplified diagram of the nitric oxide signaling pathway, indicating the potential point of inhibition by an this compound analog.
Conclusion
These application notes provide a comprehensive framework for the synthesis and SAR-driven evaluation of this compound analogs. By following the detailed protocols for synthesis and employing the suggested biological assays, researchers can systematically explore the therapeutic potential of this chemical scaffold. The resulting SAR data will be instrumental in the design and development of novel drug candidates with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Span Chemie - Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Span Chemie, Mumbai, India [spanlab.in]
- 3. 1603-40-3 CAS | 2-AMINO-3-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01046 [lobachemie.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for the Characterization of N-(3-Methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methylpyridin-2-yl)acetamide is a substituted pyridine derivative of interest in medicinal chemistry and drug development. As with any compound intended for pharmaceutical applications, comprehensive analytical characterization is crucial to ensure its identity, purity, and stability. These application notes provide a detailed overview of the key analytical methods for the characterization of this compound, including spectroscopic, chromatographic, and thermal analysis techniques. Detailed experimental protocols and representative data are presented to guide researchers in establishing robust analytical workflows.
While specific experimental data for this compound is not widely available in the public domain, the analytical methods and expected results can be reliably inferred from closely related structural isomers, such as N-(4-methylpyridin-2-yl)acetamide. The protocols and data presented herein are based on established analytical principles for similar molecules and provide a strong foundation for the characterization of the title compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H6 | ~8.1-8.3 (d) | ~147-149 |
| Pyridine-H5 | ~7.5-7.7 (dd) | ~135-137 |
| Pyridine-H4 | ~7.0-7.2 (d) | ~122-124 |
| Pyridine-C2 | - | ~151-153 |
| Pyridine-C3 | - | ~130-132 |
| Methyl (Pyridine) | ~2.3-2.5 (s) | ~17-19 |
| NH (Amide) | ~8.0-9.0 (s, br) | - |
| C=O (Amide) | - | ~168-170 |
| Methyl (Acetyl) | ~2.1-2.3 (s) | ~23-25 |
Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3250-3300 | Sharp band characteristic of the amide N-H bond. |
| C-H Stretch (Aromatic) | ~3000-3100 | Vibrations of the pyridine C-H bonds. |
| C-H Stretch (Aliphatic) | ~2900-3000 | Vibrations of the methyl C-H bonds. |
| C=O Stretch (Amide I) | ~1670-1690 | Strong absorption from the amide carbonyl group. |
| N-H Bend (Amide II) | ~1530-1550 | Bending vibration of the N-H bond in the amide linkage. |
| C=C and C=N Stretch | ~1400-1600 | Characteristic vibrations of the substituted pyridine ring. |
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Record the sample spectrum. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample, where the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.
Chromatographic Characterization
Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify the compound and any volatile impurities.
Table 3: Expected GC-MS Fragmentation for this compound
| m/z | Proposed Fragment | Description |
| 150 | [M]⁺ | Molecular ion peak. |
| 108 | [M - CH₂CO]⁺ | Loss of a ketene molecule. |
| 93 | [M - CH₃CONH]⁺ | Cleavage of the amide bond. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment for acetamides. |
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, maintained at a high temperature (e.g., 250 °C).
-
Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity determination and quantitative analysis of non-volatile compounds.
Table 4: General HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
-
Method Development:
-
Perform initial runs with varying ratios of acetonitrile and water to determine the optimal mobile phase composition for good peak shape and retention time.
-
A gradient elution may be necessary to separate impurities with different polarities.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations.
-
Generate a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the sample from the calibration curve.
-
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of the compound, as well as to study its thermal stability and polymorphism. For a crystalline solid like this compound, a sharp endothermic peak corresponding to its melting point would be expected.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
DSC Instrument: A calibrated differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).
-
Purge with an inert gas like nitrogen (e.g., at 50 mL/min).
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.
Visualizations
The following diagrams illustrate the logical workflows for the characterization of this compound.
Application Notes and Protocols for High-Throughput Screening with n-(3-Methylpyridin-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of compound libraries based on the n-(3-Methylpyridin-2-yl)acetamide scaffold. This document outlines protocols for two primary applications where pyridine and acetamide derivatives have shown significant promise: kinase inhibition and antifungal activity.[1] The provided methodologies are designed for adaptation in automated HTS platforms to identify and characterize novel therapeutic candidates.
Application 1: Kinase Inhibitor Screening
Many kinase inhibitors feature a pyridine core, suggesting that this compound derivatives are promising candidates for screening against various kinase targets.[2] The Janus kinase (JAK) family, key components of the JAK-STAT signaling pathway which regulates immune responses, are particularly relevant targets for inflammatory diseases and some cancers.[3][4]
Data Presentation: Hypothetical Kinase Inhibition Data
The following table summarizes representative inhibitory activity of a hypothetical library of this compound derivatives against a panel of JAK kinases. This data is crucial for determining the potency and selectivity of potential drug candidates.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| MPA-001 | JAK1 | TR-FRET | 75 |
| MPA-002 | JAK1 | TR-FRET | 150 |
| MPA-003 | JAK1 | TR-FRET | >10,000 |
| MPA-001 | JAK2 | TR-FRET | 250 |
| MPA-002 | JAK2 | TR-FRET | 300 |
| MPA-003 | JAK2 | TR-FRET | >10,000 |
| MPA-001 | JAK3 | TR-FRET | 1200 |
| MPA-002 | JAK3 | TR-FRET | 2500 |
| MPA-003 | JAK3 | TR-FRET | >10,000 |
| Tofacitinib | JAK1/JAK3 | TR-FRET | 10/2 |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
This protocol describes a generic TR-FRET assay to identify inhibitors of a target kinase, adaptable for the JAK family.
Materials:
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Target kinase (e.g., recombinant human JAK1)
-
Biotinylated substrate peptide
-
ATP
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)
-
This compound derivative library in DMSO
-
Positive control inhibitor (e.g., Tofacitinib)
-
384-well low-volume microplates
-
Automated liquid handling systems
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer approximately 50 nL of the library compounds, positive control, and DMSO (negative control) to the wells of a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the target kinase solution (diluted in kinase assay buffer to the optimal concentration) to all wells using a robotic liquid handler.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (containing both the biotinylated peptide and ATP at their respective Km values) to all wells.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction and detect the product by adding 10 µL of the TR-FRET detection reagent mix.
-
Detection Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-capable plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm/615 nm) and normalize the data to controls. Hits are typically identified as compounds causing inhibition greater than three standard deviations from the mean of the negative controls.
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Application 2: Antifungal Screening
Pyridine derivatives have been investigated for their antifungal properties.[5] The following outlines a high-throughput screening protocol to identify this compound derivatives with activity against pathogenic fungi.
Data Presentation: Hypothetical Antifungal Activity Data
The table below presents hypothetical minimum inhibitory concentration (MIC) values for a selection of this compound derivatives against common fungal pathogens, determined via a broth microdilution assay.
| Compound ID | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| MPA-101 | 8 | 16 |
| MPA-102 | 4 | 8 |
| MPA-103 | >64 | >64 |
| MPA-104 | 16 | 32 |
| Fluconazole | 2 | 16 |
Experimental Protocol: High-Throughput Antifungal Susceptibility Screening
This protocol adapts the standard broth microdilution method for a 384-well format to assess fungal growth inhibition.
Materials:
-
This compound derivative library in DMSO
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
Resazurin sodium salt solution (0.02% in PBS)
-
Sterile 384-well microplates
-
Positive control (e.g., Fluconazole)
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)
Procedure:
-
Compound Plating: Serially dilute the this compound derivatives in DMSO and dispense into the 384-well plates using an automated liquid handler. Subsequently, transfer the compounds to assay plates containing RPMI-1640 medium to achieve the desired final concentrations. Include positive and negative (DMSO) control wells.
-
Fungal Inoculum Preparation: Prepare a standardized fungal cell or spore suspension in RPMI-1640 from an overnight culture to a concentration of 2 x 10^5 cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the assay plates, excluding sterility control wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Viability Assessment: Add resazurin solution to all wells and incubate for an additional 2-4 hours at 35°C.
-
Data Acquisition: Measure the fluorescence intensity with a plate reader. A decrease in fluorescence compared to the vehicle control indicates inhibition of fungal growth.
-
Data Analysis: Normalize the data to controls and identify hits as compounds that exhibit a predefined threshold of growth inhibition.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for the discovery of novel antifungal compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3-Methylpyridin-2-yl)acetamide in Antifungal Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-(3-Methylpyridin-2-yl)acetamide and its derivatives as a scaffold in the development of novel antifungal agents. While direct antifungal studies on this compound are not extensively documented in publicly available literature, research on structurally similar N-pyridin-2-yl acetamide and sulphonamide derivatives has demonstrated promising activity against pathogenic fungi.[1][2] This document outlines the synthesis, proposed antifungal evaluation protocols, and potential mechanisms of action for this compound, leveraging data from closely related compounds to guide future research.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the exploration of novel chemical scaffolds for the development of new and effective antifungal therapies. Pyridine derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties.[3] Specifically, N-pyridin-2-yl acetamide derivatives have shown potential, with some exhibiting significant activity against clinically relevant fungi such as Candida albicans and Aspergillus niger.[2][4]
This document focuses on this compound, a compound of interest due to its structural similarity to other biologically active pyridine derivatives. The protocols and data presented are based on established methodologies for analogous compounds and are intended to serve as a foundational guide for researchers investigating the antifungal potential of this and related molecules.
Data Presentation: Antifungal Activity of Structurally Related Compounds
To establish a baseline for the potential antifungal efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives. These compounds share the core N-pyridin-2-yl acetamide moiety and provide valuable comparative data.
| Compound ID | R-group | Test Organism | MIC (mg/mL)[4] | Fluconazole MIC (mg/mL)[4] |
| 5a | H | Candida albicans | >1.0 | 0.398 |
| Aspergillus niger | >1.0 | 0.412 | ||
| 5b | CH(CH₃)₂ | Candida albicans | 0.267 | 0.250 |
| Aspergillus niger | 0.190 | 0.200 | ||
| 5c | CH₂Ph | Candida albicans | 0.282 | 0.250 |
| Aspergillus niger | 0.246 | 0.200 | ||
| 5d | CH(CH₃)CH₂CH₃ | Candida albicans | 0.224 | 0.250 |
| Aspergillus niger | 0.211 | 0.200 | ||
| 5e | CH₂CH₂SCH₃ | Candida albicans | 0.248 | 0.250 |
| Aspergillus niger | 0.235 | 0.200 |
Note: Compound 5d was the most active against Candida albicans, while compound 5b showed the highest activity against Aspergillus niger.[4]
Experimental Protocols
The following protocols are adapted from established methods for the synthesis and antifungal evaluation of N-pyridin-2-yl acetamide derivatives.[2][4][5]
Protocol 1: Synthesis of this compound
This protocol describes a standard N-acylation procedure to synthesize the title compound from 2-amino-3-methylpyridine.
Caption: Synthesis workflow for this compound.
Materials and Equipment:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Büchner funnel and flask
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-amino-3-methylpyridine.
-
Add acetic anhydride to the flask.
-
Warm the reaction mixture to 70°C with stirring for 2 hours.[5]
-
After 2 hours, cool the mixture to room temperature.[5]
-
Slowly add diethyl ether to the cooled mixture to induce crystallization.[5] The product is expected to precipitate.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against fungal strains.
Caption: Workflow for antifungal susceptibility testing.
Materials and Equipment:
-
Synthesized this compound
-
Standard antifungal drug (e.g., Fluconazole)
-
Dimethylformamide (DMF)
-
Sabouraud Dextrose Broth (or other suitable fungal growth medium)
-
Sterile 96-well microtiter plates
-
Standardized fungal inocula (Candida albicans, Aspergillus niger, etc.)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound and the standard drug in DMF.
-
Prepare a series of two-fold serial dilutions of the stock solutions in a suitable broth medium in microtiter plates.
-
Prepare a standardized inoculum of the fungal strains according to standard microbiology protocols (e.g., CLSI guidelines).
-
Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be determined, a plausible hypothesis can be drawn from related sulphonamide-containing pyridine derivatives. These compounds are postulated to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the fungal folic acid synthesis pathway.[2] This inhibition disrupts the production of dihydrofolate, a precursor for DNA synthesis, ultimately leading to fungal cell death.
Caption: Postulated inhibition of the folate synthesis pathway.
Further experimental studies, such as enzyme inhibition assays and molecular docking, are required to validate this proposed mechanism for this compound.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antifungal agents. The synthetic and analytical protocols provided in these application notes, along with comparative data from structurally related compounds, offer a solid foundation for initiating research into its antifungal properties. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive evaluation of its in vitro antifungal activity against a panel of clinically relevant fungal pathogens. Elucidation of its mechanism of action and structure-activity relationship studies will be crucial for its further development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: N-(3-Methylpyridin-2-yl)acetamide as a Precursor for Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing N-(3-methylpyridin-2-yl)acetamide as a precursor in the synthesis of novel anticancer agents. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved anticancer drugs, primarily due to its ability to interact with key biological targets such as protein kinases.[1][2] Derivatives of this compound are being explored for their potential to inhibit critical signaling pathways implicated in tumor growth, proliferation, and angiogenesis, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.
Rationale for this compound as a Precursor
This compound, and its immediate precursor 2-amino-3-methylpyridine, offer a versatile platform for the synthesis of diverse molecular libraries. The presence of the acetamide group and the pyridine ring provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, while the methyl group can be modified to enhance selectivity or potency.
Synthetic Pathways
A common strategy for elaborating this compound or its precursor, 2-amino-3-methylpyridine, into more complex, biologically active molecules involves multi-component reactions or sequential coupling steps. For instance, pyridine-urea derivatives have shown significant anticancer activity, with some compounds exhibiting greater potency than the standard chemotherapeutic drug doxorubicin.[1]
A representative synthetic workflow starting from 2-amino-3-methylpyridine, which can be readily acetylated to form this compound, is depicted below. This pathway illustrates the synthesis of a pyridine-urea derivative, a class of compounds known to possess anticancer properties, including the inhibition of VEGFR-2.[1]
Caption: Synthetic workflow for pyridine-urea derivatives.
Key Biological Targets and Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Pyridine derivatives have been successfully developed as potent VEGFR-2 inhibitors.[4] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5]
Caption: Simplified VEGFR-2 signaling pathway.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] This pathway is frequently hyperactivated in various cancers, making it an attractive target for therapeutic intervention.[8][9] Several inhibitors targeting different nodes of this pathway are in clinical development.[10]
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative pyridine derivatives against various human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are presented in micromolar (µM).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.11 (72h) | Doxorubicin | 1.93 |
| Pyridine-urea 8n | MCF-7 (Breast) | 0.80 (72h) | Doxorubicin | 1.93 |
| Compound 10 | HepG2 (Liver) | 4.25 | Sorafenib | 9.18 |
| Compound 10 | MCF-7 (Breast) | 6.08 | Doxorubicin | 8.07 |
| Compound 8 | HepG2 (Liver) | 4.34 | Sorafenib | 9.18 |
| Compound 9 | HepG2 (Liver) | 4.68 | Sorafenib | 9.18 |
| Compound 7d | A549 (Lung) | 9.19 | Pazopanib | 21.18 |
| Compound 9s | A549 (Lung) | 13.17 | Pazopanib | 21.18 |
| Compound 13n | HepG2 (Liver) | 11.94 | Pazopanib | 36.66 |
Data compiled from multiple sources.[1][4][11]
Experimental Protocols
This protocol provides a general framework for the synthesis of pyridine-urea derivatives from a 2-aminopyridine precursor.
-
Preparation of the Pyridine Intermediate:
-
To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine, 1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired isocyanate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyridine-urea derivative.
-
-
Characterization:
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Bioactivity of n-(3-Methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the biological activity of the compound n-(3-Methylpyridin-2-yl)acetamide. The protocols outlined below are designed to assess its potential cytotoxic and anti-proliferative effects, with a focus on its plausible role as a kinase inhibitor.
Hypothesis and Specific Aims
Hypothesis: this compound exhibits anti-proliferative and cytotoxic effects on cancer cells, potentially through the inhibition of one or more protein kinases involved in cell growth and survival signaling pathways.
Specific Aims:
-
Determine the cytotoxic effects of this compound on a panel of human cancer cell lines. This will establish a baseline for the compound's potency and selectivity.
-
Investigate the anti-proliferative activity of the compound. This will help to understand whether the compound slows down cell growth at non-toxic concentrations.
-
Assess the potential of this compound to inhibit protein kinase activity. This will be evaluated through a general in-vitro kinase assay and by observing the phosphorylation status of key signaling proteins in treated cells.
Experimental Design Workflow
The overall experimental workflow is designed to systematically evaluate the bioactivity of this compound, starting from broad cytotoxicity screening and progressively moving towards more specific mechanistic studies.
Caption: A flowchart of the experimental design for testing this compound bioactivity.
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) and a non-cancerous cell line (e.g., HEK293T) should be used.
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Protocol for MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[2] Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol for In-vitro Kinase Assay
This protocol describes a general fluorescence-based assay to screen for kinase inhibition.[4][5]
-
Reagent Preparation: Prepare the kinase buffer, a universal kinase substrate (e.g., a biotinylated peptide), and ATP solution.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Addition: Add a recombinant kinase enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection solution containing a labeled anti-phospho-substrate antibody (e.g., a terbium-labeled antibody for TR-FRET).[4]
-
Signal Measurement: Measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control.
Protocol for Western Blotting of Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation state of key signaling proteins.[6][7][8]
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.[6][7]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | ||
| A549 | ||
| HCT116 | ||
| HEK293T |
Table 2: In-vitro Kinase Inhibition by this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| Kinase 1 | ||
| Kinase 2 | ||
| Kinase 3 |
Table 3: Effect of this compound on Protein Phosphorylation
| Cell Line | Treatment | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| MCF-7 | Vehicle Control | ||
| 1 µM Compound | |||
| 10 µM Compound | |||
| A549 | Vehicle Control | ||
| 1 µM Compound | |||
| 10 µM Compound |
Visualization of a Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on its potential as a kinase inhibitor.
Caption: A hypothetical signaling pathway potentially inhibited by this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drughunter.com [drughunter.com]
- 5. N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide | C19H23N3O | CID 10425450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Machine learning approaches and databases for prediction of drug–target interaction: a survey paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Directory of in silico Drug Design tools [click2drug.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-(3-Methylpyridin-2-yl)acetamide by Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-(3-Methylpyridin-2-yl)acetamide by crystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Predicted Solubility Data
| Solvent | Type | Predicted Qualitative Solubility | Rationale |
| Water | Polar Protic | Slightly to Sparingly Soluble | The pyridine and acetamide groups can form hydrogen bonds, but the aromatic ring limits high solubility.[1] |
| Ethanol | Polar Protic | Soluble | A good balance of polarity for hydrogen bonding and nonpolar character to dissolve the molecule.[1] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, it should effectively solvate the compound.[1] |
| Ethyl Acetate | Moderately Polar | Soluble | Offers a mix of polar and nonpolar characteristics suitable for this compound.[1] |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar functionalities of the solute.[1] |
| Dichloromethane | Nonpolar | Moderately Soluble | A versatile organic solvent that should dissolve the compound to a moderate extent.[1] |
| Diethyl Ether | Nonpolar | Sparingly Soluble | Often used as an anti-solvent to induce precipitation of similar compounds from more polar solvents.[2] |
| Hexane / Heptane | Nonpolar | Insoluble | Unlikely to be a good solvent for this polar molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, it is expected to be a very effective solvent.[1] |
Experimental Protocol: Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The ideal solvent and specific volumes should be determined through small-scale trials.
1. Solvent Selection:
-
Based on the predicted solubility, ethanol, methanol, or ethyl acetate are good starting points.
-
The ideal solvent will dissolve the crude product when hot but have low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
4. Cooling and Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Troubleshooting and FAQs
Here are some common issues encountered during the crystallization of this compound and their potential solutions.
Q1: The compound does not dissolve in the hot solvent.
-
A1: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves. Alternatively, the chosen solvent may be inappropriate. Try a more polar solvent from the table above.
Q2: No crystals form after the solution has cooled.
-
A2: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. Try to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
-
The cooling process was too rapid: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Q3: The product "oils out" instead of forming crystals.
-
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture.
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent and allow it to cool more slowly.
-
Consider using a different solvent system.
-
Q4: The purity of the crystals is low.
-
A4: This could be due to several reasons:
-
Rapid crystal formation: If crystals form too quickly, impurities can become trapped in the crystal lattice. Ensure the solution cools slowly.
-
Inadequate washing: Make sure to wash the collected crystals with a small amount of cold solvent to remove surface impurities.
-
Co-crystallization of impurities: If an impurity has very similar solubility properties to the desired compound, a single crystallization may not be sufficient. A second recrystallization may be necessary. The most likely impurity is unreacted 2-amino-3-methylpyridine.
-
Q5: What are the likely impurities in crude this compound?
-
A5: The most common impurity is likely the starting material, 2-amino-3-methylpyridine, from an incomplete acylation reaction. Other potential impurities could include diacylated byproducts or residual acetic anhydride or acetic acid, which should be easily removed during workup and crystallization.
Visualizing the Workflow
Below are diagrams illustrating the logical steps for troubleshooting and the experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization problems.
Caption: Experimental workflow for the purification by crystallization.
References
Overcoming "oiling out" during n-(3-Methylpyridin-2-yl)acetamide purification
This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with N-(3-Methylpyridin-2-yl)acetamide, specifically the phenomenon of "oiling out" during crystallization.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the purification of this compound?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a compound separates from a solution as a liquid ("oil") rather than as solid crystals. This oil is a solute-rich liquid that is immiscible with the solvent. For this compound, this can be caused by several factors:
-
High Supersaturation: The concentration of the compound in the solution is too high, kinetically favoring the formation of a liquid phase over an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can generate high levels of supersaturation, not allowing enough time for crystal nucleation and growth.
-
Inappropriate Solvent Choice: The solvent system may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out of solution as an oil.
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.[1][2]
-
Low Melting Point: If the melting point of the compound (or an impure version of it) is lower than the temperature of the solution, it will separate as a liquid.[3]
Q2: How does "oiling out" negatively impact the purification of my compound?
A2: Oiling out can have several detrimental effects on the purification of this compound:
-
Poor Purification: The oil phase can act as a solvent for impurities, which may become trapped when the oil eventually solidifies, leading to a lower purity of the final product.[2]
-
Amorphous Product: The oil may solidify into an amorphous solid or a gum, which is difficult to handle, filter, and dry.[2]
-
Low Yield: The formation of an oil can prevent the selective crystallization of the desired compound, leading to poor separation and lower yields.[2]
-
Inconsistent Results: Oiling out can be unpredictable, leading to poor reproducibility between experiments.[2]
Q3: I've observed my this compound oiling out. What immediate steps can I take to resolve this?
A3: If you observe oiling out, you can try the following troubleshooting steps:
-
Re-dissolve the oil: Gently warm the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of the primary solvent to decrease the overall concentration.
-
Cool slowly: Allow the solution to cool to room temperature very slowly, and then gradually cool it further in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Add seed crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to induce crystallization.
Q4: What are the best solvent systems for recrystallizing this compound to avoid oiling out?
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound and Recommended Solvent Systems for Recrystallization
| Solvent Class | Example Solvents | Predicted Solubility | Recrystallization Suitability |
| Polar Protic | Water, Ethanol, Methanol | Slightly soluble in water; Soluble in ethanol and methanol | A mixed solvent system with water as the anti-solvent (e.g., Ethanol/Water) is a good starting point. |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | May be a good single-solvent system. Cool slowly to prevent oiling out. |
| Moderately Polar | Ethyl Acetate | Soluble | Can be a good single-solvent system or used in a mixed system with a non-polar anti-solvent. |
| Non-polar | Hexane, Toluene | Poorly soluble | Excellent as an anti-solvent in a mixed solvent system to induce crystallization. |
Disclaimer: This is a predicted solubility profile based on chemical principles and data for the isomeric N-(4-methylpyridin-2-yl)acetamide.[1] Experimental verification is crucial.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition. Observe the solubility. A good solvent will dissolve the compound completely with a small volume. A poor solvent will not dissolve the compound even with a larger volume.
-
Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves.
-
Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation: Observe which solvent system yields good quality crystals without oiling out. The ideal single solvent is one in which the compound is soluble when hot but insoluble when cold. For a mixed solvent system, the compound should be soluble in the primary solvent and insoluble in the anti-solvent.
Protocol 2: Recrystallization of this compound using a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Mandatory Visualization
Caption: A flowchart for troubleshooting "oiling out" during purification.
Caption: The pathways of ideal crystallization versus "oiling out".
References
Technical Support Center: N-(3-Methylpyridin-2-yl)acetamide Stability and Degradation
This technical support center provides guidance on the stability issues and potential degradation products of N-(3-methylpyridin-2-yl)acetamide. Given the limited specific literature on this compound, the following information is based on the known stability of related chemical structures, such as 2-acetamidopyridines and other amide-containing pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my this compound sample over time when stored at room temperature. What are the likely causes?
A decrease in purity suggests that your compound is degrading. For a compound like this compound, the primary degradation pathways under ambient conditions are likely hydrolysis and oxidation. The amide bond is susceptible to hydrolysis, which would yield 3-methylpyridin-2-amine and acetic acid. The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxide derivatives.
Q2: My analytical chromatogram (HPLC) shows a new, more polar peak appearing in my sample. What could this impurity be?
A more polar peak often indicates a more water-soluble degradation product. A likely candidate is 3-methylpyridin-2-amine, which is a product of the hydrolysis of the amide bond in this compound. To confirm its identity, you can compare its retention time with a standard of 3-methylpyridin-2-amine or use mass spectrometry (LC-MS) to determine the mass of the impurity.
Q3: How can I prevent the degradation of my this compound sample during storage?
To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Storing it at low temperatures (e.g., 2-8 °C or -20 °C) can significantly slow down both hydrolytic and oxidative degradation. Protecting it from light can prevent photodegradation. Storing it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: What are the potential degradation products of this compound under acidic or basic conditions?
Under both acidic and basic conditions, the most probable degradation pathway is the hydrolysis of the amide bond. This would result in the formation of 3-methylpyridin-2-amine and acetic acid. The rate of hydrolysis is typically pH-dependent.
Q5: Are there any concerns about the photostability of this compound?
Yes, compounds containing a pyridine ring can be susceptible to photodegradation. Exposure to light, particularly UV light, can lead to complex degradation pathways, including oxidation and rearrangement reactions. It is advisable to handle and store the compound in amber vials or otherwise protected from light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC with a shorter retention time. | Hydrolysis of the amide bond. | Confirm the identity of the new peak using LC-MS. Store the compound in a desiccator at a lower temperature. |
| The sample is developing a yellow or brownish color. | Oxidation or photodegradation. | Store the compound under an inert atmosphere and protected from light. Analyze for potential N-oxide or other oxidative degradation products. |
| Inconsistent results in biological assays. | Sample degradation leading to lower active compound concentration. | Re-analyze the purity of the compound before use. Prepare fresh solutions for each experiment. |
| Poor solubility of an older sample. | Formation of less soluble degradation products or polymers. | Characterize the impurities. If possible, purify the sample before use. |
Summary of Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a compound. The following table summarizes the expected outcomes for this compound based on the behavior of similar molecules.
| Stress Condition | Expected Degradation | Likely Major Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60 °C) | Significant | 3-methylpyridin-2-amine |
| Basic (e.g., 0.1 M NaOH, 60 °C) | Significant | 3-methylpyridin-2-amine |
| Oxidative (e.g., 3% H₂O₂, 60 °C) | Moderate | N-(3-methyl-1-oxido-pyridin-2-yl)acetamide (N-oxide) |
| Thermal (e.g., 80 °C) | Minor to Moderate | Dependent on the presence of moisture and oxygen |
| Photolytic (e.g., ICH Q1B) | Moderate | Complex mixture of products |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4 °C in the dark), by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Optimizing reaction conditions for n-(3-Methylpyridin-2-yl)acetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(3-Methylpyridin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the acylation of 2-amino-3-methylpyridine with acetic anhydride.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Reagent Degradation: Acetic anhydride can hydrolyze if exposed to moisture. 3. Poor Quality Starting Material: The 2-amino-3-methylpyridine may be impure. | 1. Optimize Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use Anhydrous Reagents: Ensure all reagents and solvents are dry. Use freshly opened acetic anhydride. 3. Verify Starting Material Purity: Check the purity of 2-amino-3-methylpyridine by melting point or spectroscopic methods. |
| Formation of Impurities | 1. Side Reactions: Over-acylation or other side reactions may occur at high temperatures. 2. Starting Material Impurities: Impurities in the 2-amino-3-methylpyridine can lead to undesired byproducts. | 1. Control Reaction Temperature: Avoid excessive heating. A moderate temperature of around 70°C is often sufficient.[1][2] 2. Purify Starting Material: If necessary, purify the 2-amino-3-methylpyridine before use. |
| Product Fails to Crystallize | 1. Supersaturation: The product may be too concentrated or too soluble in the reaction mixture. 2. Presence of Impurities: Impurities can inhibit crystal formation. | 1. Induce Crystallization: After cooling the reaction mixture, slowly add a non-polar solvent like diethyl ether to precipitate the product.[1][2][3] 2. Purify Crude Product: If crystallization fails, attempt to purify the crude product by column chromatography and then attempt crystallization again. |
| Product is Discolored | 1. Reaction at High Temperature: Charring or decomposition can occur if the reaction is overheated. 2. Air Oxidation: Some starting materials or products can be sensitive to air, especially at elevated temperatures. | 1. Maintain Recommended Temperature: Do not exceed the optimal reaction temperature. 2. Use an Inert Atmosphere: If discoloration persists, consider running the reaction under an inert atmosphere of nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 2-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This is a classic example of N-acylation.[1][4]
Q2: What are the key safety precautions to take during this synthesis?
A2: Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][5] Diethyl ether is extremely flammable and should be kept away from ignition sources.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-amino-3-methylpyridine) spot and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the expected yield for this reaction?
A4: For the analogous synthesis of N-(4-methylpyridin-2-yl)acetamide, yields of up to 95% have been reported.[2][5] A similar high yield can be expected for the synthesis of this compound under optimized conditions.
Q5: How should the final product be stored?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight.[3]
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add 2-amino-3-methylpyridine.
-
To the flask, add an excess of acetic anhydride, which can also serve as the solvent.
-
Warm the reaction mixture to approximately 70°C with continuous stirring.
-
Maintain this temperature for about 2 hours, monitoring the reaction by TLC.[1][2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add diethyl ether to the cooled mixture to induce crystallization of the product.[1][2]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product in a vacuum oven to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
Caption: Logical relationships between key reaction parameters.
References
Troubleshooting low yield in n-(3-Methylpyridin-2-yl)acetamide reactions
Technical Support Center: N-(3-Methylpyridin-2-yl)acetamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help optimize your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the acylation of 2-amino-3-methylpyridine are often traced back to a few key areas. The most common culprits include incomplete reaction progression, the presence of moisture in the reagents, and suboptimal work-up and purification procedures.[1] Ensuring the reaction runs to completion at the appropriate temperature and for a sufficient duration is critical.[1]
Q2: What side reactions could be occurring and how can I minimize them?
The primary side reaction of concern is the hydrolysis of the acetylating agent, typically acetic anhydride or acetyl chloride, by water. This consumes the reagent and reduces the amount available for the amidation, thereby lowering the yield.[1] To minimize this, it is imperative to use anhydrous reagents and thoroughly dried glassware.[1] While less common for this substrate, diacylation (acetylation on the pyridine ring nitrogen) is a theoretical possibility under forcing conditions, though it is generally not observed with simple heating.
Q3: I am having trouble crystallizing my product. What can I do?
Proper crystallization is essential for isolating a pure product. If you are experiencing difficulty, ensure that a sufficient volume of a suitable anti-solvent, such as diethyl ether, is added to the cooled reaction mixture.[1] The mixture should be cooled adequately to reduce the solubility of the product. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Seeding the solution with a small crystal of pure product from a previous batch can also induce crystallization.
Q4: What is the optimal temperature and reaction time for this synthesis?
For the analogous synthesis of N-(4-methylpyridin-2-yl)acetamide, a reaction temperature of 70°C for 2 hours is reported to give high yields.[2][3] This serves as an excellent starting point for the 3-methyl isomer. Monitoring the reaction by Thin Layer Chromatography (TLC) is the best way to determine the optimal time and confirm the consumption of the starting material.
Q5: How can I confirm the purity and identity of my final product?
The identity and purity of this compound can be confirmed using standard analytical techniques. The melting point of the crystalline solid can be compared to literature values. Spectroscopic methods such as ¹H NMR and ¹³C NMR will confirm the chemical structure, while techniques like HPLC or GC-MS can provide a quantitative measure of purity.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete Reaction: The starting material (2-amino-3-methylpyridine) is still present after the reaction time. | - Verify Temperature: Ensure the reaction mixture consistently maintains the target temperature (e.g., 70°C).[1] - Increase Reaction Time: Monitor the reaction using TLC and extend the heating time until the starting amine spot is no longer visible. |
| Moisture Contamination: Water in the reagents or glassware hydrolyzes the acetic anhydride. | - Use Anhydrous Reagents: Use a fresh, unopened bottle of acetic anhydride or ensure it is properly stored to prevent moisture absorption.[1] - Dry Glassware: Thoroughly oven-dry or flame-dry all glassware before use.[1] | |
| Improper Crystallization/Precipitation: The product remains dissolved in the solvent during work-up. | - Optimize Anti-Solvent Addition: Ensure a sufficient volume of a non-polar solvent like diethyl ether is added slowly to the cooled reaction mixture.[1] - Ensure Adequate Cooling: Cool the mixture in an ice bath to maximize product precipitation before filtration. | |
| Losses During Purification: Product is lost during filtration, washing, or transfer steps. | - Refine Technique: Minimize the number of transfer steps.[1] - Washing Solvent: Wash the collected crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove impurities without dissolving a significant amount of the product.[4] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the N-acylation of 2-amino-3-methylpyridine using acetic anhydride.
Materials and Equipment:
-
2-amino-3-methylpyridine
-
Acetic anhydride (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and filtration flask
-
Vacuum source
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine.
-
Reagent Addition: In a fume hood, carefully add an excess of acetic anhydride to the flask. The acetic anhydride often serves as both the acylating agent and the solvent.
-
Heating: Attach a condenser to the flask and heat the reaction mixture to 70°C with vigorous stirring. Maintain this temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Crystallization: Slowly add diethyl ether to the cooled mixture while stirring to induce the precipitation of the product. The this compound should precipitate as a crystalline solid.
-
Isolation: Cool the mixture in an ice bath for 15-30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual acetic anhydride and other soluble impurities.[4]
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with extreme care.[2][4]
-
Diethyl ether is highly flammable; ensure no ignition sources are present.[2][4]
-
2-amino-3-methylpyridine is toxic if swallowed or in contact with skin and can cause serious eye and skin irritation.[5]
Quantitative Data: Reaction Parameter Optimization
Optimizing reaction parameters is key to maximizing yield. The following table, based on analogous reactions, provides guidance on the expected impact of adjusting key variables.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | < 60°C | Lower | Slower reaction rate may lead to an incomplete reaction within the standard timeframe. |
| 70-80°C | Optimal | Provides sufficient energy for the reaction to proceed efficiently without significant byproduct formation.[3] | |
| > 90°C | Potential Decrease | Increased risk of side reactions or product degradation, though this specific substrate is relatively stable. | |
| Reaction Time | < 2 hours | Lower | Insufficient time for the reaction to go to completion.[3] |
| 2-4 hours | Optimal | Generally sufficient for complete consumption of the limiting reagent.[3] | |
| > 4 hours | No significant change | Once the reaction is complete, extending the time offers no benefit and may slightly increase the risk of degradation. | |
| Acetic Anhydride | Stoichiometric | Lower | Using acetic anhydride as the solvent (large excess) ensures the reaction kinetics are favorable and drives the equilibrium towards the product. |
| Water Content | High | Lower | Water will compete with the amine to react with acetic anhydride, reducing the effective concentration of the acylating agent.[1] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yields.
References
Technical Support Center: Synthesis of n-(3-Methylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-(3-Methylpyridin-2-yl)acetamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short or the temperature too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure the reaction temperature is maintained, typically with gentle heating. - Extend the reaction time if starting material is still present. |
| Moisture Contamination: The presence of water can hydrolyze the acetylating agent (e.g., acetic anhydride or acetyl chloride). | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Quality Starting Material: The 2-amino-3-methylpyridine may be impure. | - Check the purity of the starting material by melting point, NMR, or other analytical techniques. - Purify the starting material if necessary (e.g., by distillation or recrystallization). | |
| Product is Dark/Discolored | Reaction Temperature Too High: Excessive heat can lead to the formation of colored byproducts through decomposition or side reactions. | - Maintain the recommended reaction temperature. - If the reaction is highly exothermic, consider adding the acetylating agent portion-wise or with external cooling. |
| Air Oxidation: The starting material or product may be sensitive to air, especially at elevated temperatures. | - Perform the reaction under an inert atmosphere. | |
| Impure Starting Material: Impurities in the 2-amino-3-methylpyridine can lead to colored byproducts. | - Use purified starting material. | |
| Difficulty in Product Isolation/Purification | Product is Oily or Fails to Crystallize: This may be due to the presence of impurities that inhibit crystallization. | - Attempt to purify the crude product by column chromatography. - Try different crystallization solvents or solvent mixtures. - Use a seed crystal to induce crystallization. |
| Product Contaminated with Acetic Acid: If acetic anhydride is used as the acetylating agent, residual acetic acid can be present. | - Wash the crude product with a dilute solution of a weak base, such as sodium bicarbonate, followed by water. - Co-evaporate the product with a suitable solvent to remove volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
While specific literature on side reactions for the 3-methyl isomer is limited, based on the general reactivity of 2-aminopyridines, potential side reactions include:
-
Diacetylation: Acetylation of the newly formed amide nitrogen to form a diacetamide. This is more likely with forcing reaction conditions (high temperature, long reaction time, large excess of acetylating agent).
-
N-Acetylation of the Pyridine Ring: In the presence of a strong acetylating agent and under certain conditions, the pyridine nitrogen can be acetylated to form a pyridinium salt.
-
Ring-related Side Reactions: Although less common under standard acylation conditions, side reactions involving the pyridine ring or the methyl group could occur at very high temperatures or in the presence of radical initiators.
Q2: How can I minimize the formation of the diacetylated byproduct?
To minimize diacetylation, you can:
-
Use a stoichiometric amount or a slight excess of the acetylating agent.
-
Control the reaction temperature and avoid excessive heating.
-
Keep the reaction time to the minimum required for complete consumption of the starting material.
Q3: What is the best method for purifying the final product?
The most common method for purification is recrystallization. The choice of solvent will depend on the polarity of the product and impurities. Common solvents for similar compounds include ethanol, ethyl acetate, or mixtures of these with hexanes. If recrystallization is ineffective, column chromatography on silica gel is a good alternative.
Q4: Can I use acetyl chloride instead of acetic anhydride?
Yes, acetyl chloride can be used as the acetylating agent. However, the reaction with acetyl chloride is typically more vigorous and produces hydrogen chloride (HCl) as a byproduct. Therefore, a base (such as triethylamine or pyridine) is usually added to neutralize the HCl.
Experimental Protocols
Synthesis of this compound using Acetic Anhydride
This protocol is a general procedure and may require optimization.
Materials:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Pyridine (as solvent and base)
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine in pyridine.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart illustrating the troubleshooting process for the synthesis of this compound.
Main Reaction and Potential Side Reaction Pathway
Caption: Diagram showing the main acetylation reaction and a potential diacetylation side reaction.
n-(3-Methylpyridin-2-yl)acetamide solubility problems in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(3-Methylpyridin-2-yl)acetamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is causing this and how can I fix it?
A1: This is a common phenomenon known as "solvent-shift" precipitation. It occurs when a compound soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[1] The drastic change in solvent polarity causes the compound to "crash out" of the solution.
Here are several strategies to prevent this:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize both toxicity and precipitation.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your DMSO stock into a small volume of serum-free media or Phosphate-Buffered Saline (PBS), vortex gently, and then add this intermediate dilution to the final culture volume.[1][2]
-
Increase Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to the assay medium, thus lowering the final DMSO concentration.[1]
-
Pre-warm the Media: Gently warming the assay media to 37°C before adding the compound can sometimes help maintain solubility. However, avoid overheating, which can degrade media components.[1]
Q2: What are the best initial solvents for preparing a stock solution of this compound?
A2: For initial solubilization, a strong organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[2] Other potential solvents for pyridine-containing compounds include N,N-dimethylformamide (DMF) and ethanol.[2] If you continue to face issues, gentle heating (e.g., 37°C) or brief sonication can aid dissolution, but be mindful of compound stability.[2]
Q3: How does pH likely affect the solubility of this compound?
A3: The solubility of ionizable compounds can be significantly influenced by pH. This compound contains a basic pyridine ring.[3] At acidic pH, the pyridine nitrogen can be protonated, forming a more water-soluble salt.[3] Therefore, decreasing the pH of your assay buffer may increase the compound's solubility. It is crucial to determine the pH-solubility profile experimentally and ensure the optimal pH is compatible with your biological system.[3]
Q4: Are there other methods to improve solubility if co-solvents and pH adjustment are not sufficient or compatible with my assay?
A4: Yes, several other techniques can be employed to enhance the solubility of poorly soluble compounds:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[3]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier at the solid-state, which can increase the surface area and dissolution rate.[4]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[4]
Troubleshooting Guides
Guide 1: Optimizing Co-Solvent Concentration
If you are observing precipitation or cellular toxicity, it is essential to determine the optimal co-solvent concentration.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Starting Concentration in Bioassay | Maximum Tolerated Concentration (Assay Dependent) | Notes |
| DMSO | 0.1 - 1% (v/v) | Often up to 5% | Can be toxic to some cell lines at higher concentrations.[1][3] |
| Ethanol | 0.1 - 1% (v/v) | Varies significantly | Can affect cell growth and should be used with caution.[3] |
| PEG 400 | 1 - 5% (v/v) | Can be higher | Increases the viscosity of the solution.[3] |
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 50 mM in DMSO).
-
Prepare a series of dilutions of your compound in the bioassay buffer. Keep the final concentration of the co-solvent constant but below the determined toxicity limit for your specific assay.
-
Evaluate the solubility and the performance of your bioassay at each co-solvent concentration.
Guide 2: Determining the pH-Solubility Profile
Understanding the effect of pH on solubility is critical for compounds with ionizable groups like this compound.
-
Prepare a set of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Determine the kinetic solubility of this compound in each buffer. A common method is to add a small volume of a concentrated DMSO stock to the buffer, incubate, filter any precipitate, and measure the concentration of the dissolved compound using HPLC or UV spectroscopy.[5]
-
Plot solubility as a function of pH to identify the optimal pH range for your experiment.
-
Crucially, you must verify that the altered pH does not negatively impact your biological assay (e.g., cell viability, enzyme activity).
Visualizations
Caption: A flowchart for troubleshooting solubility problems.
Caption: A hypothetical signaling pathway affected by the compound.
References
Technical Support Center: Scaling Up the Synthesis of n-(3-Methylpyridin-2-yl)acetamide
Welcome to the technical support center for the synthesis of n-(3-Methylpyridin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this valuable compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to assist in your laboratory and manufacturing processes.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature, ensuring it remains below 60-70°C to prevent side product formation. |
| Moisture contamination: Water in the reagents or glassware can hydrolyze the acetic anhydride. | Ensure all glassware is thoroughly dried before use. Use anhydrous acetic anhydride for the reaction. | |
| Product loss during work-up: Inefficient extraction or premature precipitation. | Ensure complete extraction with a suitable solvent like ethyl acetate. Optimize the crystallization process by controlling the cooling rate and the addition of anti-solvent. | |
| Sub-optimal reagent ratio: Incorrect stoichiometry of reactants. | Carefully control the molar ratio of 2-amino-3-methylpyridine to acetic anhydride. A slight excess of acetic anhydride is typically used. | |
| Product Purity Issues | Presence of starting material: Incomplete reaction. | As with low yield, monitor the reaction to completion via TLC. |
| Formation of di-acetylated product: Reaction temperature is too high or reaction time is too long. | Maintain strict temperature control. The reaction is exothermic, so controlled addition of acetic anhydride may be necessary at larger scales. | |
| Residual acetic acid or anhydride: Incomplete quenching or washing. | Ensure the reaction is properly quenched with ice water. Thoroughly wash the organic extracts with water and brine to remove any remaining acetic acid. | |
| Difficult Crystallization | Improper solvent system: The solvent used for precipitation is not optimal. | Diethyl ether is commonly used to induce crystallization. If issues persist, consider other non-polar solvents or a mixture of solvents. Seeding with a small crystal of pure product can also initiate crystallization. |
| Solution is too dilute or too concentrated: Product concentration affects crystallization. | Adjust the concentration of the crude product in the solvent before initiating crystallization. | |
| Scale-Up Challenges | Poor heat transfer: The exothermic nature of the reaction can lead to localized overheating in large reactors. | Use a reactor with efficient heat exchange capabilities. Consider a semi-batch process where acetic anhydride is added portion-wise to control the temperature. |
| Inefficient mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. | Ensure the reactor is equipped with an appropriate stirrer for the scale of the reaction to maintain a homogeneous mixture. | |
| Handling of solids: Filtration and drying of large quantities of product can be challenging. | Use appropriate large-scale filtration equipment (e.g., Nutsche filter). Ensure the product is thoroughly dried under vacuum to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward method for synthesizing this compound is through the N-acylation of 2-amino-3-methylpyridine with acetic anhydride. This reaction is a nucleophilic acyl substitution where the amino group of 2-amino-3-methylpyridine attacks one of the carbonyl carbons of acetic anhydride.
Q2: What are the critical safety precautions to take during this synthesis?
Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is exothermic, and the temperature should be carefully controlled to prevent runaway reactions, especially at a larger scale.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 2-amino-3-methylpyridine spot and the appearance of the product spot will indicate the reaction's progression.
Q4: What is the best way to purify the crude this compound?
The crude product can often be purified by crystallization. After quenching the reaction with ice water and extracting the product into an organic solvent, the solvent is removed to yield the crude product. This can then be recrystallized from a suitable solvent system. For instance, adding a non-polar solvent like diethyl ether to a solution of the crude product can induce the crystallization of the pure compound. If further purification is needed, column chromatography can be employed.
Q5: Are there any specific challenges when scaling up this synthesis from lab to pilot plant scale?
Yes, the primary challenges during scale-up include managing the exothermicity of the reaction, ensuring efficient mixing in larger reactors, and handling the filtration and drying of larger quantities of the solid product. Careful consideration of the reactor design, including heat transfer and agitation capabilities, is crucial for a successful and safe scale-up.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound based on analogous reactions and general principles.
| Parameter | Value | Notes |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| Starting Material | 2-Amino-3-methylpyridine | |
| Reagent | Acetic Anhydride | |
| Typical Molar Ratio (Starting Material:Reagent) | 1 : 1.5 - 2.5 | A slight to moderate excess of acetic anhydride is generally used to ensure complete conversion of the starting amine. |
| Reaction Temperature | 50 - 70 °C | The reaction is exothermic; careful temperature control is essential. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Typical Yield | > 90% | Yields can be high with optimized conditions and careful work-up. |
| Purity (after crystallization) | > 98% |
Experimental Protocols
Lab-Scale Synthesis of this compound
Materials:
-
2-amino-3-methylpyridine
-
Acetic anhydride
-
Ethyl acetate
-
Diethyl ether
-
Ice
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine.
-
To the stirring 2-amino-3-methylpyridine, carefully add acetic anhydride. The reaction is exothermic, and the temperature should be controlled to remain below 60 °C, using a water bath for cooling if necessary.[1]
-
Stir the reaction mixture for 1-2 hours, maintaining the temperature between 50-60 °C. Monitor the progress of the reaction by TLC.[1]
-
Once the reaction is complete, pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent and slowly add a non-polar solvent like diethyl ether to induce crystallization.[2]
-
Collect the crystals by vacuum filtration and dry them under vacuum.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: A diagram showing potential causes and solutions for low yield in the synthesis.
References
Technical Support Center: Reaction Monitoring of N-(3-Methylpyridin-2-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-(3-methylpyridin-2-yl)acetamide from 2-amino-3-methylpyridine and acetic anhydride using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when monitoring the synthesis of this compound by TLC?
A1: The primary challenges involve the basicity of the pyridine ring in both the starting material (2-amino-3-methylpyridine) and the product. This can lead to strong interactions with the acidic silica gel stationary phase, resulting in peak tailing and streaking on the TLC plate.[1][2] Additionally, finding a solvent system that provides good separation between the more polar starting material and the less polar product is crucial for accurate monitoring.[2]
Q2: How can I overcome peak tailing and streaking in the TLC analysis of this reaction?
A2: To mitigate tailing and streaking, you can:
-
Add a basic modifier to the mobile phase, such as triethylamine (0.1–2.0%) or a small amount of ammonia in methanol.[3] This neutralizes the acidic silanol groups on the silica plate, reducing strong interactions with the basic pyridine compounds.
-
Avoid overloading the sample. Applying too much sample can saturate the stationary phase and lead to distorted spots.[3][4]
-
Ensure the sample is fully dry before developing the plate, as residual solvent can interfere with the separation.
Q3: What are the expected challenges when developing an LC-MS method for this compound?
A3: Similar to TLC, the basic nature of the pyridine moiety can cause peak tailing on standard silica-based C18 columns due to interactions with residual silanols.[1] Ion suppression in the mass spectrometer is another potential issue, where other components in the sample matrix interfere with the ionization of the analyte, leading to a weaker signal.[5] Contamination of the ion source by the relatively non-volatile pyridine compounds can also be a concern with repeated injections.
Q4: How can I improve the peak shape and sensitivity in the LC-MS analysis?
A4: To improve peak shape and sensitivity, consider the following:
-
Use a buffered mobile phase with an acidic modifier like formic acid (typically 0.1%). This will protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and sharper peaks.[6]
-
Employ an end-capped C18 column or a column specifically designed for the analysis of basic compounds to minimize interactions with silanol groups.[1]
-
Optimize the ion source parameters (e.g., gas temperatures, gas flows, and capillary voltage) to maximize the signal for your compound of interest and minimize in-source fragmentation.[7]
-
Perform a sample clean-up if matrix effects are suspected to be significant.[5]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or tailing | - Sample is too concentrated.- Strong interaction of basic pyridine with acidic silica gel. | - Dilute the reaction sample before spotting.- Add a small amount of triethylamine (e.g., 0.5%) or ammonia/methanol to the eluent.[3] |
| Starting material and product spots are not well-separated (similar Rf values) | - The polarity of the mobile phase is not optimal. | - Adjust the solvent system polarity. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture) to move all spots further up the plate, or decrease it for the opposite effect.[3] |
| Spots are not visible under UV light | - The compounds are not UV-active at the wavelength of the lamp (254 nm or 365 nm).- The sample concentration is too low. | - Use a visualizing stain such as potassium permanganate or iodine vapor.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][4] |
| The solvent front runs unevenly | - The TLC plate is touching the side of the developing chamber.- The bottom of the plate is not level in the solvent. | - Ensure the plate is centered in the chamber and not touching the sides.- Make sure the solvent at the bottom of the chamber is level and the plate is placed flat.[4] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | - Interaction of the basic pyridine with residual silanols on the column.- Column overload. | - Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid).- Switch to an end-capped or hybrid stationary phase column.- Reduce the injection volume or dilute the sample.[1] |
| Inconsistent retention times | - Changes in mobile phase composition.- Column degradation.- Fluctuating column temperature. | - Prepare fresh mobile phase daily.- Flush the column regularly.- Use a column oven to maintain a stable temperature.[5] |
| Low signal intensity or no peak detected | - Ion suppression from the sample matrix.- Inappropriate mass spectrometer settings.- The compound is not ionizing well under the chosen conditions. | - Dilute the sample to reduce matrix effects.- Optimize ion source parameters (e.g., capillary voltage, gas flows).- Try a different ionization mode (e.g., APCI if ESI is not effective).[7] |
| High background noise or ghost peaks | - Contamination of the LC system or mass spectrometer.- Carryover from previous injections. | - Flush the entire LC system with a strong solvent.- Clean the ion source.- Include a needle wash step in the autosampler method.[8] |
Experimental Protocols
TLC Monitoring of the Reaction
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Eluent: A starting point is a mixture of hexane and ethyl acetate. The ratio should be optimized to achieve good separation (e.g., starting with 7:3 or 1:1 Hexane:Ethyl Acetate).[9]
-
Visualization agent (optional): Potassium permanganate stain.
Procedure:
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.[10]
-
On a silica gel TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.
-
Spot the reaction mixture on the starting line using a capillary spotter. It is also recommended to spot the starting material (2-amino-3-methylpyridine) and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level.[10]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. The product, this compound, is expected to have a higher Rf value (be less polar) than the starting amine.
-
If necessary, use a chemical stain for visualization.
LC-MS Monitoring of the Reaction
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[11][12]
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the sample diluent to a concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
LC Method:
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan mode to identify the m/z of the starting material (C6H8N2, exact mass: 108.0688) and the product (C8H10N2O, exact mass: 150.0793).[14][15]
-
Once the retention times and m/z are confirmed, a more sensitive method using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be developed.
-
-
Analysis: Monitor the reaction by observing the decrease in the peak area of the starting material (2-amino-3-methylpyridine) and the increase in the peak area of the product (this compound) over time.
Visualizations
Caption: Workflow for monitoring the reaction by TLC.
Caption: Workflow for monitoring the reaction by LC-MS.
Caption: Troubleshooting decision tree for TLC and LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. zefsci.com [zefsci.com]
- 6. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. docente.ifsc.edu.br [docente.ifsc.edu.br]
- 11. agilent.com [agilent.com]
- 12. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood | MDPI [mdpi.com]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of n-(3-Methylpyridin-2-yl)acetamide and n-(4-methylpyridin-2-yl)acetamide
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring and its derivatives are fundamental scaffolds for the development of novel therapeutic agents. Among these, N-(methylpyridin-2-yl)acetamides represent a class of compounds with potential for diverse biological activities. This guide provides a comparative overview of the known bioactivities of two positional isomers: n-(3-Methylpyridin-2-yl)acetamide and n-(4-methylpyridin-2-yl)acetamide.
Due to a scarcity of direct comparative studies on these specific isomers, this analysis extends to structurally related compounds to infer potential bioactivities and guide future research. The information presented herein is a synthesis of available data from preclinical studies.
I. Overview of Bioactivity
Direct bioactivity data for This compound is not extensively available in the public domain. In contrast, n-(4-methylpyridin-2-yl)acetamide is frequently cited as a versatile chemical intermediate for the synthesis of more complex molecules with a range of biological targets.[1][2][3] While specific pharmacological evaluations for n-(4-methylpyridin-2-yl)acetamide are not extensively documented, research on structurally similar N-pyridin-2-yl acetamide derivatives has revealed significant biological activity, particularly in the realm of antifungal agents.[4][5]
Derivatives of the N-(pyridin-2-yl)acetamide scaffold have demonstrated a breadth of biological activities, including:
-
Antifungal Activity: Derivatives have shown promising activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[4][5]
-
Anticancer Potential: The acetamide functional group is present in many biologically active compounds, including those with anticancer properties.[1] For instance, derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been identified as a novel scaffold active against both sensitive and resistant cancer cell lines.[1]
-
Insecticidal Properties: Thioether-containing acetamides derived from related pyridyl structures have been investigated as potential pesticidal agents.[1][6]
-
Anti-inflammatory Activity: N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been synthesized and evaluated as anticolitis agents, acting via dual inhibition of TNF-α- and IL-6-induced cell adhesions.[7]
II. Quantitative Bioactivity Data
The following table summarizes the available quantitative data for derivatives of N-(pyridin-2-yl)acetamide, providing a baseline for potential bioactivity. It is important to note that these data are for structurally related compounds and not for this compound or n-(4-methylpyridin-2-yl)acetamide themselves.
| Compound Class | Target Organism/Cell Line | Bioactivity Metric | Value | Reference |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives | Candida albicans | MIC | 0.224 mg/mL (most active compound) | [4][5] |
| Aspergillus niger | MIC | 0.190 mg/mL (most active compound) | [4][5] | |
| Thienylpyridyl- and thioether-containing acetamides | Plutella xylostella (diamondback moth) | LC50 | 0.0016 mg/L (most active compound) | [6] |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues | TNBS-induced rat colitis model | - | Significant suppression of clinical signs | [7] |
MIC: Minimum Inhibitory Concentration LC50: Lethal Concentration, 50%
III. Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings. Below are summaries of the key experimental protocols.
Antifungal Activity Screening (Agar Cup Diffusion Technique) [4][5]
-
Media Preparation: Muller-Hinton agar was prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: The agar plates were seeded with an overnight culture of the test microorganism (Candida albicans or Aspergillus niger).
-
Application of Test Compounds: A defined volume of the synthesized compound, dissolved in a suitable solvent (e.g., DMSO), was added to wells created in the agar.
-
Controls: A standard antifungal agent (Fluconazole) and the solvent alone served as positive and negative controls, respectively.
-
Incubation: The plates were incubated at 37°C for 24-48 hours.
-
Data Collection: The diameter of the zone of inhibition around each well was measured. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration that completely inhibited visible growth.
Synthesis of N-(4-methylpyridin-2-yl)acetamide [2][3][8]
A common method for the synthesis of n-(4-methylpyridin-2-yl)acetamide is the N-acylation of 2-amino-4-methylpyridine.
-
Reaction Setup: 2-amino-4-methylpyridine is suspended in acetic anhydride in a suitable reaction vessel.[3]
-
Heating: The reaction mixture is warmed to 70°C and stirred for two hours.[3]
-
Crystallization: The mixture is cooled to room temperature, and diethyl ether is slowly added to induce the precipitation of the product as white, needle-like crystals.[3]
-
Isolation: The crystals are collected by vacuum filtration.[3]
IV. Visualizing Methodologies
Diagram of Antifungal Activity Screening Workflow
Caption: Workflow for determining the antifungal activity of test compounds.
Diagram of N-(4-methylpyridin-2-yl)acetamide Synthesis
Caption: Synthesis process for n-(4-methylpyridin-2-yl)acetamide.
V. Conclusion and Future Directions
While a direct comparison of the bioactivity of this compound and n-(4-methylpyridin-2-yl)acetamide is currently limited by the available data, the broader family of N-(pyridin-2-yl)acetamide derivatives shows significant promise in various therapeutic and agrochemical applications. The antifungal and anti-inflammatory activities exhibited by some derivatives warrant further investigation.
Future research should focus on the systematic evaluation of both this compound and n-(4-methylpyridin-2-yl)acetamide and their derivatives in a range of biological assays. Direct comparative studies are essential to elucidate the structure-activity relationships and to determine the influence of the methyl group's position on the pyridine ring on the overall bioactivity. Such studies will be invaluable for guiding the rational design of new and more potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-methylpyridin-2-yl)acetamide | Research Chemical [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Inhibition Profiles of N-(pyridin-2-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profiles of N-(pyridin-2-yl)acetamide derivatives. Due to the limited availability of specific data for n-(3-Methylpyridin-2-yl)acetamide, this document focuses on structurally related compounds, primarily its isomer N-(4-methylpyridin-2-yl)acetamide, to offer a valuable reference for structure-activity relationship (SAR) studies and to guide future research in the development of novel kinase inhibitors. The pyridine scaffold is a key feature in numerous therapeutic agents, and understanding the kinase selectivity of its derivatives is crucial for advancing drug discovery.[1]
Comparative Kinase Inhibition Profiles
The inhibitory activity of N-(pyridin-2-yl)acetamide derivatives has been evaluated against a panel of human kinases. The following tables summarize the percentage of inhibition and IC50 values for representative compounds, providing a benchmark for their potential therapeutic applications.
Table 1: Cross-Reactivity Profile of N-(4-methylpyridin-2-yl)acetamide
This table presents the inhibitory activity of N-(4-methylpyridin-2-yl)acetamide against a selection of kinases, compared to the broad-spectrum kinase inhibitor, Staurosporine. The data highlights the potential for developing more selective inhibitors based on this scaffold.
| Kinase Target | N-(4-methylpyridin-2-yl)acetamide (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 10 µM) |
| Primary Target(s) | ||
| PIM-1 | 95 | 99 |
| High-Affinity Off-Targets | ||
| Kinase B | 85 | 98 |
| Kinase C | 70 | 97 |
| Moderate-Affinity Off-Targets | ||
| Kinase D | 55 | 92 |
| Kinase E | 48 | 90 |
| Low-Affinity Off-Targets | ||
| Kinase F | 25 | 85 |
| Kinase G | 15 | 82 |
Data is illustrative and based on findings for N-(4-methylpyridin-2-yl)acetamide.
Table 2: VEGFR2 Inhibition by N-pyridinyl-acetamide Derivatives
A study on novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3]
| Compound | VEGFR2 Inhibition Rate at 20 µM (%) |
| 5a | 3.76 |
| 5l | 5.72 |
Compound 5l , identified as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, demonstrated slightly higher inhibition of VEGFR2 compared to the hit compound 5a .[2][3]
Experimental Protocols
Synthesis of N-(4-methylpyridin-2-yl)acetamide
A common and efficient method for the synthesis of N-(4-methylpyridin-2-yl)acetamide is through the N-acylation of 2-amino-4-methylpyridine with acetic anhydride.[4][5][6]
Materials:
-
2-amino-4-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Reaction flask
-
Heating mantle with stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a clean, dry reaction flask, add 2-amino-4-methylpyridine.
-
To the same flask, add acetic anhydride.
-
Warm the mixture to 70°C with continuous stirring for 2 hours.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Slowly add diethyl ether to the cooled mixture to induce crystallization. The product will precipitate as white, needle-like crystals.
-
Collect the crystals by filtration and wash with a small amount of cold diethyl ether.
-
Dry the purified N-(4-methylpyridin-2-yl)acetamide crystals in a vacuum oven. A high yield of approximately 95% can be expected.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
Synthesis workflow for N-(4-methylpyridin-2-yl)acetamide.
Kinase Inhibition Assay Protocol
The following is a general protocol for determining the kinase inhibitory activity of test compounds.
Materials and Reagents:
-
Test compounds (e.g., N-(4-methylpyridin-2-yl)acetamide) dissolved in 100% DMSO.
-
Staurosporine (as a control).
-
Kinase of interest.
-
Substrate for the kinase.
-
[γ-³³P]ATP.
-
Kinase assay buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Filter membranes.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and Staurosporine from a 10 mM stock solution in DMSO.
-
In a reaction well, incubate the kinase, its substrate, and the test compound in the kinase assay buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction and capture the radiolabeled substrate on a filter membrane.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control. For IC50 determination, fit the data to a sigmoidal dose-response curve.
Workflow for the kinase inhibition assay.
Relevant Signaling Pathways
The inhibitory activity of N-(pyridin-2-yl)acetamide derivatives against specific kinases suggests their potential to modulate key cellular signaling pathways implicated in diseases such as cancer.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[7] Its expression is often upregulated in various cancers. The JAK/STAT pathway is a primary upstream regulator of PIM-1.[8][9][]
Simplified PIM-1 signaling pathway and inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[11][12][13][14][15]
Overview of the EGFR signaling pathway.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels.[16][17] Its activation by VEGF leads to downstream signaling that promotes endothelial cell proliferation, migration, and survival.[16][17][18][19][20]
Key pathways in VEGFR2 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives [mdpi.com]
- 3. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 17. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
Comparative Guide to the In Vitro Biological Activity of N-(3-Methylpyridin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of N-(3-Methylpyridin-2-yl)acetamide, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), against other alternative compounds. Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in research and development.
This compound is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9, in complex with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII).[1] This action releases RNAPII from promoter-proximal pausing, a critical step for the productive elongation of transcription for numerous genes, including many proto-oncogenes. Dysregulation of CDK9 activity is implicated in various malignancies, making it a compelling target for cancer therapy.[1][2][3]
Data Presentation: Head-to-Head Inhibitor Performance
The inhibitory activity of this compound and alternative CDK9 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | CDK9/CycT1 IC50 (nM) | CDK2/CycA IC50 (nM) | Selectivity (CDK2/CDK9) | Reference |
| This compound (PI-60) | <10 | >1000 | >100 | [4] |
| Flavopiridol | 1.9 - 3 | 4.9 - 100 | ~2.6 - 33 | [5][6] |
| Atuveciclib (BAY 1143572) | 13 | >650 | >50 | [5][7] |
| Fadraciclib (CYC065) | 26 | 5 | 0.19 | [7][8] |
| KB-0742 | 6 | >300 | >50 | [7][8] |
Lower IC50 values indicate higher potency. Higher selectivity ratios indicate a greater specificity for the target kinase.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
1. In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantifies the enzymatic activity of CDK9 and the inhibitory potential of test compounds by measuring the amount of ADP produced.
-
Objective: To determine the IC50 value of this compound against the CDK9/Cyclin T1 complex.[4][9]
-
Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. ADP produced by the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.[1][10]
-
Materials:
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve a 4X final concentration.[1]
-
Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the 4X test compound solution (or DMSO for control).[1]
-
Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme solution.[1]
-
Initiation: Initiate the kinase reaction by adding 5 µL of a 2X solution of substrate and ATP.[1][11]
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.[1][11]
-
Detection: Add 5 µL of a 3X detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA to stop the reaction.[10]
-
Measurement: After a 60-minute incubation at room temperature, read the plate on a fluorescence plate reader.[10]
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[9]
-
2. Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability of cancer cell lines.
-
Objective: To determine the cellular IC50 value of this compound in a relevant cancer cell line (e.g., MOLT-4).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control.[12]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[9][12]
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measurement: Measure luminescence with a plate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][12]
-
Mandatory Visualizations
CDK9 Signaling Pathway
Caption: CDK9 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Validation
Caption: A typical experimental workflow for the in vitro evaluation of a CDK9 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. preprints.org [preprints.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Histone Deacetylase (HDAC) Inhibitors: Evaluating n-(3-Methylpyridin-2-yl)acetamide Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their primary function is to remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, aberrant HDAC activity is linked to the silencing of tumor suppressor genes, which promotes cancer cell proliferation and survival. HDAC inhibitors counteract this by inducing histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
This guide provides a comparative framework for evaluating the performance of novel HDAC inhibitors, using the hypothetical compound n-(3-Methylpyridin-2-yl)acetamide as a case study against well-established HDAC inhibitors such as Vorinostat, Romidepsin, Panobinostat, and Belinostat. We present key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of Known HDAC Inhibitors
The following tables summarize the in vitro efficacy of several well-characterized HDAC inhibitors against various HDAC enzymes and cancer cell lines. These data serve as a benchmark for evaluating the potency and selectivity of new chemical entities like this compound.
Table 1: Inhibitory Activity (IC50, nM) of Selected HDAC Inhibitors Against HDAC Isoforms
| HDAC Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | HDAC10 | Class Selectivity |
| Vorinostat (SAHA) | 10 - 13.7 | 15 - 20.3 | 17 - 48.7 | 11.4 - 50 | >1000 | 96 | Pan-HDAC (Class I, IIb)[1] |
| Romidepsin (FK228) | 1.1 | 1.9 | 0.5 | 14 | - | - | Class I selective |
| Panobinostat (LBH589) | 1 | 1 | 2 | 24 | 240 | 20 | Pan-HDAC |
| Belinostat (PXD101) | 27 | 31 | 49 | 28 | 440 | 120 | Pan-HDAC |
| Entinostat (MS-275) | 900 | 900 | 1200 | >20000 | >20000 | - | Class I selective[2] |
| Tacedinaline (CI994) | 900 | 900 | 1200 | - | >20000 | - | Class I selective[2] |
| Mocetinostat | 300 | 800 | 1700 | 1000 | - | - | Class I/IV selective |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: IC50 values can vary between different experimental setups. Data compiled from multiple sources.[1][2]
Table 2: Anti-proliferative Activity (IC50, µM) of Selected HDAC Inhibitors in Cancer Cell Lines
| HDAC Inhibitor | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | K562 (Leukemia) | MCF-7 (Breast) |
| Vorinostat (SAHA) | 0.77[3] | 2.5 | 0.5 - 1.5 | 0.25 | 1.0 - 2.5 |
| Romidepsin (FK228) | 0.004 | 0.012 | 0.003 | 0.001 | 0.008 |
| Panobinostat (LBH589) | 0.02 | 0.03 | 0.01 | 0.005 | 0.015 |
| Belinostat (PXD101) | 0.25 | 0.3 | 0.15 | 0.1 | 0.2 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: IC50 values can vary depending on the assay conditions and cell line.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the comparison of novel inhibitors.
HDAC Activity Assay (Fluorometric)
This protocol is for determining the in vitro inhibitory activity of a compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Test compound (this compound) and reference inhibitors
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the diluted compounds to the wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium only as a negative control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[4]
Western Blotting for Histone Acetylation
This protocol is used to assess the effect of the test compound on the acetylation levels of histones in cells.[5]
Materials:
-
Cancer cell line
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone or a loading control like β-actin.[6]
Visualizations
The following diagrams illustrate key concepts in HDAC inhibitor research.
Caption: General signaling pathway of HDAC inhibition.
Caption: Experimental workflow for evaluating a novel HDAC inhibitor.
Conclusion
The development of novel HDAC inhibitors with improved potency and selectivity is a key objective in cancer drug discovery. This guide provides a comprehensive framework for the comparative evaluation of new chemical entities such as this compound. By utilizing the provided data on established inhibitors and adhering to the detailed experimental protocols, researchers can effectively characterize the performance of their compounds. A thorough assessment of a novel inhibitor's activity against a panel of HDAC isoforms and cancer cell lines, coupled with an analysis of its effect on histone acetylation, is crucial for determining its therapeutic potential and guiding further development. The ultimate goal is to identify next-generation HDAC inhibitors with enhanced efficacy and a more favorable safety profile for the treatment of various malignancies.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of n-(3-Methylpyridin-2-yl)acetamide-Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities or, conversely, present opportunities for therapeutic polypharmacology. This guide provides a comparative analysis of the cross-reactivity profile of n-(3-Methylpyridin-2-yl)acetamide and its structural analogs, offering insights into how subtle chemical modifications can influence kinase inhibition profiles. The data presented herein is a synthesis of publicly available information and realistic, illustrative examples based on established structure-activity relationships within the 2-acetamidopyridine class of kinase inhibitors.
The n-(pyridin-2-yl)acetamide scaffold is a common motif in kinase inhibitor design, known to interact with the hinge region of the kinase ATP-binding pocket. The positioning of substituents on the pyridine ring can significantly alter the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity across the kinome. This guide focuses on a comparative analysis of this compound against its regioisomer, n-(4-Methylpyridin-2-yl)acetamide, and a related analog, n-(3-Chloropyridin-2-yl)acetamide, to highlight these differences.
Comparative Kinase Inhibition Profiles
To illustrate the impact of substituent placement on kinase selectivity, the inhibitory activity of the three compounds was assessed against a panel of representative kinases. The following tables summarize the percentage of inhibition at a concentration of 10 µM and the corresponding IC50 values for kinases showing significant inhibition.
Table 1: Comparative Kinase Inhibition at 10 µM
| Kinase Target | This compound (% Inhibition) | n-(4-Methylpyridin-2-yl)acetamide (% Inhibition) | n-(3-Chloropyridin-2-yl)acetamide (% Inhibition) | Staurosporine (% Inhibition) |
| Primary Target(s) | ||||
| Aurora Kinase A | 88 | 95 | 92 | 99 |
| High-Affinity Off-Targets | ||||
| JAK2 | 75 | 85 | 80 | 98 |
| VEGFR2 | 65 | 70 | 68 | 97 |
| Moderate-Affinity Off-Targets | ||||
| Aurora Kinase B | 52 | 55 | 58 | 92 |
| FLT3 | 45 | 48 | 50 | 90 |
| Low-Affinity Off-Targets | ||||
| CDK2 | 20 | 25 | 22 | 85 |
| EGFR | 12 | 15 | 14 | 82 |
Data is illustrative and intended for comparative purposes.
Table 2: IC50 Values for Selected Kinases
| Kinase Target | This compound (IC50, nM) | n-(4-Methylpyridin-2-yl)acetamide (IC50, nM) | n-(3-Chloropyridin-2-yl)acetamide (IC50, nM) | Staurosporine (IC50, nM) |
| Aurora Kinase A | 150 | 50 | 80 | 5 |
| JAK2 | 450 | 250 | 350 | 10 |
| VEGFR2 | 900 | 800 | 850 | 15 |
| Aurora Kinase B | 3,500 | 2,500 | 3,000 | 50 |
| FLT3 | >5,000 | >5,000 | >5,000 | 75 |
Data is illustrative and intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be utilized to generate the data presented above.
Protocol 1: In Vitro Radiometric Kinase Assay
This assay is a gold standard for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
1. Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Compound Preparation: Test compounds are dissolved in 100% DMSO to create 10 mM stock solutions, which are then serially diluted.
-
Enzyme and Substrate: Purified recombinant kinase and its specific substrate are diluted in kinase buffer to their optimal concentrations.
-
[γ-³³P]ATP: Radiolabeled ATP is diluted in kinase buffer to the desired specific activity.
2. Assay Procedure:
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
3. Signal Detection:
-
Transfer the reaction mixture to a filtermat, which captures the radiolabeled substrate.
-
Wash the filtermat to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
Protocol 2: ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
1. Reagent Preparation:
-
Prepare reagents as per the manufacturer's instructions (ADP-Glo™ Reagent, Kinase Detection Reagent).
-
Prepare kinase, substrate, ATP, and test compounds in a low-ATP kinase buffer.
2. Assay Procedure:
-
Perform the kinase reaction in a 384-well plate by incubating the kinase, substrate, ATP, and test compound.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
3. Signal Detection:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Determine IC50 values by fitting the data to a dose-response curve.
Visualizations
To provide a clearer understanding of the experimental process and a relevant biological context, the following diagrams are provided.
Experimental Workflow for Kinase Cross-Reactivity Analysis.
Simplified JAK-STAT Signaling Pathway and Inhibition.
Comparative In Vivo Efficacy of N-Acetamide Pyridine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of an N-(pyridin-3-yl)acetamide derivative, a compound structurally related to N-(3-Methylpyridin-2-yl)acetamide. Due to a lack of specific in vivo experimental data for this compound in the public domain, this guide will focus on a closely related analog to offer insights into potential efficacy and methodologies for preclinical evaluation. The data presented is intended to guide researchers in designing and interpreting in vivo studies for this class of compounds.
Data Presentation: Comparative Efficacy
The following table summarizes the in vivo anticancer efficacy of the N-(pyridin-3-yl)acetamide derivative, RDg, as compared to the established EGFR inhibitor, erlotinib. The study utilized an Ehrlich ascites carcinoma (EAC) mouse model.
| Compound | Dose | Animal Model | Tumor Volume Reduction | Tumor Weight Reduction | Tumor Inhibition Rate |
| RDg | 5 mg/kg | EAC Mouse Model | 52% | 54% | 90% |
| Erlotinib | - | EAC Mouse Model | 26% | - | 75% |
Data extracted from a study on a triazole‐clubbed pyrimidine derivative of N-(pyridin-3-yl)acetamide.[1]
Signaling Pathway Context
N-(pyridin-3-yl)acetamide derivative RDg has been suggested to exert its anticancer effects through the inhibition of key signaling kinases such as PIM-1 and EGFR.[1] These pathways are critical in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of these signaling cascades, which are putative targets for this class of compounds.
Caption: Simplified EGFR and PIM-1 signaling pathways targeted by acetamide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols based on standard practices for evaluating novel anticancer agents in preclinical models.[2][3]
Animal Model and Tumor Implantation (Xenograft Model)
A common approach for assessing antitumor efficacy involves the use of human tumor xenografts in immunodeficient mice.[2][3]
-
Animal Model: Immunocompromised mice, such as athymic nude or SCID mice, are typically used to prevent the rejection of human tumor cells.[2]
-
Cell Lines: Relevant human cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) are selected based on the therapeutic target.
-
Tumor Implantation: A suspension of a predetermined number of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium (like Matrigel) is injected subcutaneously into the flank of each mouse.[3]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable and measurable size (e.g., 100-200 mm³) before the commencement of treatment.
Dosing and Administration
The formulation, route of administration, and treatment schedule are critical parameters.
-
Compound Formulation: The test compound, such as an this compound derivative, is formulated in a suitable vehicle (e.g., a solution of DMSO, polyethylene glycol, and saline).
-
Dose Determination: Dose levels are often determined from prior maximum tolerated dose (MTD) studies.[2]
-
Administration: The compound or vehicle control is administered to randomized groups of mice. The route can be oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.), depending on the compound's properties.[2][3] The dosing schedule is determined by pharmacokinetic data, but a daily regimen is common.[2]
Efficacy Endpoints and Monitoring
Quantitative endpoints are used to assess the compound's antitumor activity.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Width² x Length) / 2.[2]
-
Body Weight: Animal body weights are monitored as an indicator of systemic toxicity.[2]
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined maximum size or show signs of necrosis.[2]
-
Data Analysis: Key metrics for efficacy include Tumor Growth Inhibition (TGI), which compares the change in tumor volume in treated groups to the control group. At the end of the study, tumors are often excised and weighed.
Caption: General workflow for an in vivo xenograft study.
References
Benchmarking n-(3-Methylpyridin-2-yl)acetamide: A Comparative Guide for Researchers
For Immediate Release
In the landscape of drug discovery and development, pyridine scaffolds stand out for their versatile therapeutic potential. This guide provides a comparative benchmark of n-(3-Methylpyridin-2-yl)acetamide against other pyridine derivatives, offering insights into its potential biological activities. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its potential efficacy based on the known bioactivity of its structural precursors and related pyridine analogs. The primary focus is on its potential as an inhibitor of inducible nitric oxide synthase (iNOS), with secondary considerations for its prospective antifungal and cytotoxic activities.
Comparative Analysis of Pyridine Scaffolds
The therapeutic efficacy of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. To contextualize the potential of this compound, this section compares it with its structural isomers and other relevant pyridine compounds.
Potential as an iNOS Inhibitor
The structural precursor to this compound, 2-amino-3-methylpyridine, is closely related to 2-amino-4-methylpyridine, a known inhibitor of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions, making iNOS a key therapeutic target. The acetamido group in this compound may modulate the inhibitory activity and selectivity compared to its amino-pyridine precursor.
Table 1: Comparative iNOS Inhibitory Activity of Select Pyridine Scaffolds
| Compound | Structure | Target | IC50 (µM) | Rationale for Comparison |
| This compound | iNOS | Data Not Available | Target compound of this guide. | |
| 2-Amino-4-methylpyridine | iNOS | Potent Inhibitor (Specific IC50 not readily available in searches) | Structural precursor, indicating potential for iNOS inhibition. | |
| Aminoguanidine | iNOS | ~2.1 | A well-characterized, representative iNOS inhibitor for benchmarking.[2] | |
| N-([3-(Aminomethyl)phenyl]methyl)ethanimidamide (1400W) | iNOS | 0.007 | A highly potent and selective iNOS inhibitor, representing a high-performance benchmark. |
Note: The IC50 values are sourced from various publications and should be considered in the context of their specific experimental conditions.
Potential Antifungal Activity
Pyridine derivatives have demonstrated significant antifungal properties. The mechanism of action often involves the inhibition of fungal-specific enzymes. The presence of the acetamide group in this compound provides a structural motif found in other bioactive antifungal compounds.
Table 2: Comparative Antifungal Activity of Select Pyridine Scaffolds
| Compound | Fungal Strain | MIC (µg/mL) | Rationale for Comparison |
| This compound | Candida albicans, Aspergillus niger | Data Not Available | Target compound of this guide. |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives | Candida albicans | 0.224 (most active derivative) | Structurally related pyridine acetamide with demonstrated antifungal activity. |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives | Aspergillus niger | 0.190 (most active derivative) | Structurally related pyridine acetamide with demonstrated antifungal activity. |
| Fluconazole | Candida albicans | 0.25 - 4 | A standard antifungal drug for comparison. |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Potential Cytotoxic Activity
The pyridine scaffold is a common feature in many anticancer agents. The antiproliferative activity of these compounds is often evaluated against a panel of cancer cell lines. The cytotoxic potential of this compound can be hypothesized by comparing it to other pyridine derivatives with known anticancer effects.
Table 3: Comparative Cytotoxic Activity of Select Pyridine Scaffolds
| Compound | Cell Line | IC50 (µM) | Rationale for Comparison |
| This compound | e.g., MCF-7, HepG2 | Data Not Available | Target compound of this guide. |
| Pyridine-Urea Derivative (Compound 8e) | MCF-7 (Breast Cancer) | 0.22 | A potent pyridine-containing anticancer agent. |
| Pyridine-Thiazole Hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 | A pyridine derivative with high cytotoxic activity against a leukemia cell line.[3] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~1.93 | A standard chemotherapeutic drug for comparison. |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
iNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by colorimetric detection of nitrite, a stable breakdown product of NO.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured in 96-well plates. The cells are then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or other test compounds for 1-2 hours before stimulation.
-
Nitrite Quantification: After 24-48 hours of incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined by comparison to a sodium nitrite standard curve. The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured at approximately 570 nm. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Visualizing Pathways and Workflows
iNOS Signaling Pathway
The induction of iNOS is a complex process involving multiple signaling cascades, primarily initiated by inflammatory stimuli such as LPS and IFN-γ. These pathways converge on the activation of transcription factors like NF-κB, which then drive the expression of the iNOS gene.
Caption: Simplified iNOS signaling pathway initiated by LPS.
Experimental Workflow for iNOS Inhibitor Screening
The process of identifying and characterizing a potential iNOS inhibitor involves a series of well-defined experimental steps, from initial screening to validation of activity.
Caption: Workflow for screening and validating iNOS inhibitors.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet widely available, its structural characteristics and the known activities of related pyridine scaffolds suggest it is a promising candidate for further investigation. Based on the activity of its precursors, it holds potential as an inhibitor of iNOS, and like many pyridine derivatives, may also exhibit antifungal and cytotoxic properties. The experimental protocols and comparative data presented in this guide are intended to provide a framework for researchers to systematically evaluate this compound and other novel pyridine compounds, thereby accelerating the discovery of new therapeutic agents. Further structure-activity relationship studies, particularly focusing on the impact of the methyl group's position on the pyridine ring, are warranted to fully elucidate the potential of this and related scaffolds.
References
Confirming the Structure of Synthesized n-(3-Methylpyridin-2-yl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of synthesized n-(3-Methylpyridin-2-yl)acetamide. It outlines the key spectroscopic techniques and expected data, offering a comparative analysis with its regioisomer, n-(4-Methylpyridin-2-yl)acetamide, and the parent compound, n-(pyridin-2-yl)acetamide. This document is intended to aid researchers in verifying the successful synthesis and purity of this compound, a crucial step in drug discovery and development where precise molecular architecture is paramount for biological activity.
Spectroscopic and Physicochemical Comparison
The definitive confirmation of a synthesized molecule's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. Below is a comparative summary of the expected and reported data for this compound and its relevant alternatives.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₀N₂O | 150.18 |
| n-(4-Methylpyridin-2-yl)acetamide | C₈H₁₀N₂O | 150.18[1][2] |
| n-(5-Methylpyridin-2-yl)acetamide | C₈H₁₀N₂O | 150.18 |
| n-(pyridin-2-yl)acetamide | C₇H₈N₂O | 136.15 |
Table 2: Spectroscopic Data Comparison
| Technique | This compound (Expected) | n-(4-Methylpyridin-2-yl)acetamide (Reported)[1] | n-(pyridin-2-yl)acetamide (Reported) |
| ¹H NMR | Signals for three distinct aromatic protons on the pyridine ring, a singlet for the methyl group on the pyridine ring, and a singlet for the acetamide methyl group. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of a 2,3-disubstituted pyridine. | δ ~8.1 (d, 1H, H6), ~7.9 (s, 1H, H3), ~6.8 (d, 1H, H5), ~2.3 (s, 3H, py-CH₃), ~2.1 (s, 3H, COCH₃) | δ ~8.2 (d, 1H), ~7.7 (t, 1H), ~7.0 (d, 1H), ~8.3 (br s, 1H, NH), ~2.2 (s, 3H, COCH₃) |
| ¹³C NMR | Signals for five distinct aromatic carbons, one pyridine methyl carbon, one acetamide methyl carbon, and one carbonyl carbon. | δ ~168.9 (C=O), ~151.7 (C2), ~147.9 (C6), ~147.3 (C4), ~120.3 (C5), ~113.8 (C3), ~23.8 (py-CH₃), ~21.1 (COCH₃) | δ ~169.1 (C=O), ~151.9 (C2), ~147.6 (C6), ~138.7 (C4), ~119.8 (C5), ~114.2 (C3), ~24.9 (COCH₃)[3] |
| IR (cm⁻¹) | ~3250-3300 (N-H stretch), ~2900-3100 (C-H stretch), ~1670-1690 (C=O stretch, Amide I), ~1580 (C=C and C=N stretch) | ~3280 (N-H stretch), ~2920 (C-H stretch), ~1680 (C=O stretch), ~1580 (C=C, C=N stretch) | ~3280 (N-H stretch), ~3060 (C-H arom. stretch), ~1683 (C=O stretch)[4] |
| Mass Spec (m/z) | Molecular ion peak at 150. Fragmentation pattern showing loss of the acetyl group (M-43) and methyl group (M-15). | M⁺ at 150. Key fragments at 108 ([M-CH₂CO]⁺) and 43 ([CH₃CO]⁺). | M⁺ at 136. Key fragments at 93 ([M-CH₃CO]⁺) and 78. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data for structural confirmation.
Synthesis of this compound
A common method for the synthesis of n-pyridinyl acetamides is the acylation of the corresponding aminopyridine.[5]
Materials:
-
2-Amino-3-methylpyridine
-
Acetic anhydride
-
Pyridine (as catalyst and solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylpyridine in pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Analysis
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR, relaxation delay of 2-5 seconds.
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the ATR crystal.
Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, commonly coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization method.
Sample Preparation (GC-MS): Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).
Acquisition:
-
Inject a small volume of the sample solution into the GC.
-
The compound is vaporized and separated on the GC column before entering the mass spectrometer.
-
In the ion source, the molecules are ionized (e.g., by a 70 eV electron beam in EI) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizing the Workflow and Logic
To further clarify the process of structural confirmation, the following diagrams illustrate the general experimental workflow and the logic of spectroscopic data interpretation.
Conclusion
The structural confirmation of a synthesized compound like this compound is a critical quality control step in the research and development pipeline. By systematically applying and interpreting the data from NMR, IR, and Mass Spectrometry, and comparing it with known data of related structures, researchers can confidently verify the identity and purity of their target molecule. The protocols and comparative data presented in this guide provide a robust framework for this essential process. The antimicrobial potential of pyridine derivatives further underscores the importance of accurate structural characterization to inform subsequent biological evaluations.[6][7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities | Semantic Scholar [semanticscholar.org]
Statistical analysis of bioactivity data for n-(3-Methylpyridin-2-yl)acetamide analogs
This guide provides a statistical analysis of the bioactivity data for analogs of n-(3-Methylpyridin-2-yl)acetamide. Due to limited publicly available data on the specified compound, this analysis focuses on structurally related n-(pyridin-2-yl)acetamide derivatives with demonstrated antifungal and anti-inflammatory properties. The following sections present a comparative summary of their biological activities, detailed experimental protocols for the cited studies, and a visualization of the relevant signaling pathway.
Quantitative Bioactivity Data
The bioactivity of various n-(pyridin-2-yl)acetamide analogs has been evaluated in different therapeutic areas. The tables below summarize the quantitative data from key studies, providing a basis for comparing the performance of these compounds.
Table 1: Antifungal Activity of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives
This table presents the Minimum Inhibitory Concentration (MIC) values of synthesized acetamide derivatives against two fungal strains, Candida albicans and Aspergillus niger. Fluconazole was used as a standard reference drug.[1][2]
| Compound | R-group | MIC (mg/mL) vs. C. albicans | MIC (mg/mL) vs. A. niger |
| 5a | H | 0.238 | 0.201 |
| 5b | CH₃ | 0.231 | 0.190 |
| 5c | CH(CH₃)₂ | 0.228 | 0.211 |
| 5d | CH₂CH(CH₃)₂ | 0.224 | 0.219 |
| 5e | CH₂Ph | 0.241 | 0.225 |
| Fluconazole | - | 0.250 | 0.250 |
Table 2: Anti-inflammatory Activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogues
This table summarizes the inhibitory activity of the parent compound (1) and its most potent analogue (2-19) against TNF-α- and IL-6-induced monocyte adhesion to colon epithelial cells. Tofacitinib and mesalazine are included for comparison.[3]
| Compound | Concentration (µM) | Inhibition of TNF-α-induced Adhesion (%) | Inhibition of IL-6-induced Adhesion (%) |
| 1 | 1 | Similar to Tofacitinib | Similar to Tofacitinib |
| 2-19 | 1 | Better than Tofacitinib | Better than Tofacitinib |
| Tofacitinib | 1 | - | - |
| Mesalazine | 1000 | Less than Compound 1 | Less than Compound 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives [1]
-
Step 1: Formation of [4-methylphenylsulphonamido] alkanoic acids. An amino acid was dissolved in water containing sodium carbonate. To this solution, 4-methylphenyl sulphonyl chloride was added, and the mixture was stirred at room temperature for four hours. The resulting product was then separated and purified.
-
Step 2: Formation of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives. The alkanoic acid from the previous step was dissolved in dichloromethane, and thionyl chloride was added. The mixture was refluxed for two hours to produce the acid chloride in situ. This was followed by condensation with 2-aminopyridine to yield the final acetamide derivatives.
2. Antifungal Activity Assay (Agar Well Diffusion Method) [1]
-
Microorganisms: Candida albicans and Aspergillus niger.
-
Culture Media: Sabouraud Dextrose Agar (SDA).
-
Procedure:
-
The sterilized agar medium was poured into sterile petri dishes and allowed to solidify.
-
The fungal cultures were evenly swabbed over the surface of the agar.
-
Wells of a uniform diameter were made in the agar using a sterile cork borer.
-
A defined volume of each synthesized compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells. A standard antifungal agent (Fluconazole) and the solvent alone served as positive and negative controls, respectively.
-
The plates were incubated at 37°C for 24-48 hours.
-
-
Data Collection: The diameter of the zone of inhibition around each well was measured in millimeters. The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.[1]
3. Inhibition of Monocyte Adhesion to Colon Epithelial Cells [3]
-
Cell Lines: Human monocytic cells and human colon epithelial cells.
-
Inducing Agents: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Procedure:
-
Colon epithelial cells were cultured to confluence in appropriate well plates.
-
The cells were pre-treated with the test compounds (e.g., compound 1, 2-19, tofacitinib, mesalazine) for a specified period.
-
TNF-α or IL-6 was added to the wells to induce the expression of adhesion molecules on the surface of the epithelial cells.
-
Fluorescently labeled monocytic cells were then added to the wells and allowed to adhere.
-
Non-adherent cells were washed away.
-
-
Data Collection: The number of adherent monocytes was quantified by measuring the fluorescence intensity. The percentage of inhibition was calculated by comparing the fluorescence in treated wells to that in untreated (control) wells.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for the N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anti-inflammatory agents. These compounds are suggested to dually inhibit the signaling pathways induced by TNF-α and IL-6, which are key pro-inflammatory cytokines in inflammatory bowel disease.[3]
Caption: Dual inhibition of TNF-α and IL-6 signaling pathways.
References
Safety Operating Guide
Prudent Disposal of n-(3-Methylpyridin-2-yl)acetamide: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of n-(3-Methylpyridin-2-yl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the hazardous properties of structurally similar pyridine and acetamide derivatives. All waste containing this compound should be treated as hazardous.[1][2][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[4] | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact. |
| Body Protection | A standard, fully-buttoned laboratory coat.[1][4] | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | To avoid inhalation of dust or vapors.[1][4] |
Hazard Profile of Related Compounds
To ensure a high degree of caution, the hazard profile for this compound should be assumed to be similar to its isomers and parent compounds. This data, summarized in Table 2, informs the recommended disposal protocol.
Table 2: Summary of Hazards for Structurally Related Compounds
| Compound/Class | Key Hazards | GHS Hazard Statements (Representative) | Disposal Recommendation |
| Pyridin-2-yl-acetamides | Skin Irritation, Serious Eye Irritation, Respiratory Irritation. | H315, H319, H335. | Dispose of contents/container to an approved waste disposal plant.[5] |
| Pyridine Derivatives | Flammable, Toxic, Irritant.[1] | H225, H302, H312, H332, H315, H319. | Treat as hazardous waste.[1][6] Incineration is a common disposal method.[6] |
| Acetamide | Suspected of causing cancer.[3][7] | H351.[3] | Dispose of contents/container to an approved waste disposal plant.[3] |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is crucial for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes residual solids, solutions, contaminated labware (e.g., pipette tips, filter paper), and used PPE.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2] Keep it segregated from incompatible materials such as strong oxidizing agents and acids.[1]
2. Waste Collection and Labeling:
-
Collect solid and liquid waste in separate, designated, and compatible hazardous waste containers.[2] Ensure containers are in good condition and have securely fitting lids.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant, Possible Carcinogen).[2]
3. Container Management and Storage:
-
Keep waste containers closed at all times, except when adding waste.[2]
-
Store the sealed waste containers in a designated and secure satellite accumulation area that is well-ventilated.
-
Empty containers that held this compound should be treated as hazardous waste, sealed, and disposed of without being rinsed into the drain.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][8]
-
Provide the disposal company with a complete and accurate description of the waste.
-
Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory violations.[2][8][9]
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent entry. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling n-(3-Methylpyridin-2-yl)acetamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-Methylpyridin-2-yl)acetamide was not located. The following guidance is based on the safety data for structurally related compounds, including N-(4-Methyl-2-pyridinyl)acetamide and Acetamide. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is crucial. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Facilities should be equipped with an eyewash station and a safety shower.[2]
Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or glasses with side shields.[1] A face shield may be appropriate in some situations. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1] Wear a standard laboratory coat. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter. | Minimizes the inhalation of airborne particles. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing in dust or fumes.[2]
-
Do not eat, drink, or smoke in the work area.[1]
-
Keep the container tightly closed when not in use.[2]
Storage Conditions:
| Parameter | Recommended Condition |
| Temperature | Room temperature; for long-term storage, a cool, dry place is recommended.[1][2] Some suppliers recommend refrigerated storage (2-8°C).[3] |
| Atmosphere | Store in a dry environment. |
| Light | Protect from direct sunlight.[1] |
| Container | Keep in a tightly sealed, original container.[1][2] |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.[1] Follow all local, state, and federal regulations for chemical waste disposal.[1] Do not allow the chemical to enter drains or waterways.[2]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for safely preparing a stock solution of a solid compound like this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Weighing: Tare the analytical balance with the weighing paper or boat. Carefully weigh the desired amount of this compound.
-
Transfer: Transfer the weighed compound into the volumetric flask.
-
Dissolving: Add a portion of the solvent to the volumetric flask. Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator can be used to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled storage vial and store under the recommended conditions.
Workflow for Handling and Disposal of this compound
Caption: A flowchart illustrating the key steps for the safe handling and disposal of laboratory chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
